N-Isopropyl-3-bromoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYKMCQGGDXHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126086-72-4 | |
| Record name | 3-bromo-N-(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N-Isopropyl-3-bromoaniline
Introduction
N-Isopropyl-3-bromoaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. The strategic placement of the isopropyl and bromo groups on the aniline scaffold imparts unique electronic and steric properties, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics, and details established methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.
Molecular Identity and Structure
The definitive identification of a chemical compound is paramount for reproducible scientific research. This compound is registered under the CAS (Chemical Abstracts Service) number 126086-72-4 [1][2].
Molecular Formula: C₉H₁₂BrN
Molecular Weight: 214.10 g/mol
The structure consists of an aniline ring substituted at the meta-position (position 3) with a bromine atom and at the nitrogen atom with an isopropyl group.
Physicochemical Properties
Direct experimental data for the physical properties of this compound are not extensively available in public databases. However, by analyzing the properties of its parent compounds, 3-bromoaniline and N-isopropylaniline, we can infer and predict its characteristics.
| Property | 3-Bromoaniline | N-Isopropylaniline | This compound (Predicted/Expected) |
| Melting Point (°C) | 16.8[2] | -32[3] | Likely a low-melting solid or a liquid at room temperature |
| Boiling Point (°C) | 251 at 760 mmHg[2] | 203 at 760 mmHg[3] | Expected to be in the range of 220-260 °C at atmospheric pressure |
| Density (g/cm³) | 1.6[2] | 0.9[3] | Estimated to be between 1.2 and 1.4 g/cm³ |
| Solubility | Slightly soluble in water; soluble in organic solvents[4] | Insoluble in water[3] | Expected to have low solubility in water and good solubility in common organic solvents (e.g., ethanol, acetone, dichloromethane) |
| Appearance | Light brown to tan crystalline powder[4] | Clear, yellowish liquid[5] | Likely a pale yellow to brown liquid or low-melting solid |
Causality Behind Predicted Properties:
-
Melting and Boiling Points: The introduction of the isopropyl group to 3-bromoaniline is expected to disrupt the crystal lattice packing, likely resulting in a lower melting point. The increased molecular weight due to the bromine atom would suggest a higher boiling point compared to N-isopropylaniline, while the N-isopropylation of 3-bromoaniline might slightly lower its boiling point due to decreased intermolecular hydrogen bonding.
-
Density: The presence of the heavy bromine atom will significantly increase the density of this compound compared to N-isopropylaniline.
-
Solubility: The nonpolar isopropyl group and the aromatic ring will dominate the molecule's character, leading to poor solubility in water. It is expected to be miscible with a range of organic solvents, a crucial factor for its use in synthesis.
Experimental Determination of Physical Properties
Accurate determination of physical properties is fundamental for reaction optimization, purification, and formulation. The following are standard, self-validating protocols for key physical properties.
Workflow for Physicochemical Property Determination
Caption: Workflow for determining key physical properties.
Step-by-Step Protocols:
1. Melting Point Determination (Capillary Method):
-
Sample Preparation: Ensure the sample of this compound is crystalline and dry. If it is a liquid at room temperature, this method is not applicable.
-
Loading: Finely powder the solid sample and pack it into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
2. Boiling Point Determination (Distillation Method):
-
Apparatus Setup: Assemble a simple distillation apparatus with a small distilling flask, condenser, and receiving flask. Place a calibrated thermometer with the bulb just below the side arm of the distilling flask.
-
Sample Addition: Add a few milliliters of this compound and a boiling chip to the distilling flask.
-
Heating: Gently heat the flask.
-
Observation: Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature at which the liquid is consistently condensing and dripping into the receiving flask.
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, apply a correction to the observed boiling point.
3. Density Determination (Pycnometer Method):
-
Calibration: Weigh a clean, dry pycnometer (a small glass flask of a known volume). Fill it with deionized water and weigh it again to determine the mass of the water. Use the known density of water at that temperature to precisely calculate the volume of the pycnometer.
-
Measurement: Dry the pycnometer thoroughly and weigh it. Fill it with this compound and weigh it again.
-
Calculation: The density is the mass of the this compound divided by the volume of the pycnometer.
-
Temperature Control: Ensure all measurements are performed at a constant, recorded temperature.
4. Solubility Assessment:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: In a small test tube, add a small, measured amount of this compound (e.g., 10 mg). Add the solvent dropwise while agitating.
-
Observation: Visually determine if the compound dissolves. Quantify the solubility by recording the amount of solvent required to dissolve the sample. Classify as soluble, partially soluble, or insoluble.
Spectroscopic Properties
Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization.
¹H NMR Spectroscopy (Expected Signals)
-
Aromatic Protons (Ar-H): Expect complex multiplets in the aromatic region (approx. δ 6.5-7.5 ppm). The bromine and N-isopropylamino groups will influence the chemical shifts and coupling patterns of the four aromatic protons.
-
N-H Proton: A broad singlet is expected, the chemical shift of which can vary depending on concentration and solvent.
-
Isopropyl CH Proton: A septet (or multiplet) is anticipated around δ 3.6-3.8 ppm due to coupling with the six methyl protons.
-
Isopropyl CH₃ Protons: A doublet is expected around δ 1.2-1.3 ppm due to coupling with the single CH proton.
¹³C NMR Spectroscopy (Expected Signals)
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (approx. δ 110-150 ppm). The carbon attached to the bromine (C-Br) will be significantly influenced by the halogen's electronic effects. The carbon attached to the nitrogen (C-N) will also have a characteristic chemical shift.
-
Isopropyl Carbons: Two signals are expected for the isopropyl group: one for the methine (CH) carbon and one for the two equivalent methyl (CH₃) carbons.
Infrared (IR) Spectroscopy (Expected Absorptions)
-
N-H Stretch: A characteristic sharp to medium absorption band is expected in the region of 3300-3400 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will be observed just below 3000 cm⁻¹.
-
C=C Aromatic Ring Stretches: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region is characteristic of aromatic amines.
-
C-Br Stretch: A strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, is indicative of the carbon-bromine bond.
Mass Spectrometry (MS) (Expected Fragmentation)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
-
Fragmentation: Common fragmentation patterns would include the loss of the isopropyl group and other characteristic cleavages of the aniline ring.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data from related compounds like 3-bromoaniline and N-isopropylaniline suggest that it should be handled with care. Assume the compound is harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable synthetic intermediate. While comprehensive experimental data on its physical properties are limited in the public domain, this guide provides a robust framework for understanding its expected characteristics based on the well-documented properties of its parent compounds. The detailed experimental protocols and expected spectroscopic features outlined herein offer a solid foundation for researchers and drug development professionals to confidently handle, characterize, and utilize this compound in their synthetic endeavors. As with any chemical, rigorous experimental determination of its properties is crucial for any new application.
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An In-Depth Technical Guide to the Structure, Bonding, and Synthesis of N-Isopropyl-3-bromoaniline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of N-Isopropyl-3-bromoaniline, a substituted aniline derivative of significant interest in synthetic and medicinal chemistry. We will explore its molecular architecture, the interplay of electronic and steric effects that govern its reactivity, and a validated protocol for its synthesis, offering a holistic view for its application in advanced research and development.
Section 1: Core Properties and Identification
This compound is a disubstituted aromatic amine. The strategic placement of a bromine atom and an N-isopropyl group on the aniline scaffold creates a molecule with tailored physicochemical properties, making it a valuable intermediate in the synthesis of more complex molecular targets, particularly in the pharmaceutical industry.[1][2] Bromoaniline derivatives are recognized as important building blocks for active pharmaceutical ingredients (APIs) and can be crucial for modulating the pharmacokinetic properties of drug candidates.[3][4]
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 126086-72-4 | [5][6] |
| Molecular Formula | C₉H₁₂BrN | [7] |
| Molecular Weight | 214.10 g/mol | [5] |
| Canonical SMILES | CC(C)NC1=CC=CC(=C1)Br | N/A |
Section 2: Molecular Structure and Bonding Analysis
The chemical behavior of this compound is a direct consequence of its intricate molecular structure, which features an aromatic core modified by substituents with distinct electronic and steric properties.
The Aromatic Core and Hybridization
The foundation of the molecule is a benzene ring, where the six carbon atoms are sp² hybridized. This hybridization results in a planar, cyclic structure with a delocalized π-electron system above and below the plane of the ring. The nitrogen atom of the amino group is also approximately sp² hybridized due to resonance with the ring, allowing its lone pair to participate in the π-system. The carbon atoms of the isopropyl group, in contrast, are sp³ hybridized, giving this substituent a tetrahedral geometry.
Influence of Substituents
The aniline ring is functionalized with three distinct groups—an amino group (-NHR), a bromine atom (-Br), and an isopropyl group (-CH(CH₃)₂)—each exerting a unique influence.
-
N-Isopropylamino Group (-NHCH(CH₃)₂):
-
Electronic Effect: The nitrogen atom is more electronegative than carbon but possesses a lone pair of electrons. This lone pair can be delocalized into the aromatic ring through resonance, a powerful electron-donating effect (+R). This effect significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule highly susceptible to electrophilic aromatic substitution.[8][9] Concurrently, the nitrogen exerts a weaker electron-withdrawing inductive effect (-I) due to its electronegativity. The resonance effect, however, is dominant.
-
Steric Effect: The isopropyl group is bulkier than a simple hydrogen or methyl group.[10] This steric hindrance can impede the approach of reactants, particularly at the ortho positions adjacent to the amino group, potentially favoring reactions at the less hindered para position.[11][12]
-
-
Bromine Atom (-Br):
-
Electronic Effect: Bromine is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. It also has lone pairs that can be donated to the ring via a weak resonance effect (+R). For halogens, the inductive effect strongly outweighs the resonance effect, resulting in an overall deactivation of the ring towards electrophilic substitution.[13]
-
Directing Effect: Despite being a deactivator, the bromine atom is an ortho, para-director because its weak resonance donation stabilizes the carbocation intermediates formed during substitution at these positions more effectively than at the meta position.
-
The interplay of these effects makes the molecule's reactivity nuanced. The powerful activating effect of the amino group dominates, making the ring more reactive than benzene, while the positions of substitution are directed by both the amino group (to its ortho/para positions) and the bromine atom.
Caption: Chemical structure and bonding in this compound.
Section 3: Synthesis and Purification
A common and efficient method for synthesizing N-alkylated anilines is reductive amination .[14] This one-pot reaction involves the condensation of a primary amine (3-bromoaniline) with a ketone (acetone) to form an intermediate imine, which is then reduced in situ to the desired secondary amine using a mild reducing agent.[15] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are chemoselective, reducing the imine much faster than the ketone.[14][16]
Experimental Protocol: Synthesis via Reductive Amination
Causality: This protocol is designed for selectivity and efficiency. Using a mild, imine-selective reducing agent like NaBH(OAc)₃ prevents the side-reaction of reducing the acetone starting material. The acidic conditions (acetic acid) catalyze the initial imine formation, which is the rate-limiting step. The workup procedure is designed to remove unreacted reagents and byproducts to isolate the pure product.
Materials:
-
3-Bromoaniline
-
Acetone (anhydrous)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromoaniline (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add acetone (1.5 eq) to the solution, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup and Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Section 4: Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure of the synthesized product. The key features expected in ¹H NMR, ¹³C NMR, and IR spectra are outlined below.
| Spectroscopy Data | Expected Features for this compound |
| ¹H NMR | ~7.0-7.2 ppm (t, 1H): Aromatic H on C5. ~6.6-6.8 ppm (m, 2H): Aromatic H's on C4 and C6. ~6.5 ppm (s, 1H): Aromatic H on C2. ~3.6-3.8 ppm (septet, 1H): Methine (CH) proton of the isopropyl group. ~3.6 ppm (broad s, 1H): N-H proton. ~1.2 ppm (d, 6H): Two equivalent methyl (CH₃) protons of the isopropyl group.[17] |
| ¹³C NMR | ~148-150 ppm: Aromatic C attached to Nitrogen (C1). ~130-132 ppm: Aromatic C attached to Bromine (C3). ~120-130 ppm: Other aromatic C-H carbons. ~45-48 ppm: Methine (CH) carbon of the isopropyl group. ~22-24 ppm: Methyl (CH₃) carbons of the isopropyl group. |
| IR Spectroscopy | ~3400 cm⁻¹: A single, sharp N-H stretch, characteristic of a secondary amine.[18] ~3000-3100 cm⁻¹: Aromatic C-H stretches. ~2850-2975 cm⁻¹: Aliphatic C-H stretches from the isopropyl group.[19] ~1600 & ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1370-1385 cm⁻¹: A characteristic doublet for the isopropyl group C-H bend.[19] ~550-650 cm⁻¹: C-Br stretch.[20] |
Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the solvent and instrument used.
Section 5: Reactivity and Applications in Drug Development
This compound is a versatile intermediate. Its reactivity is governed by the functional groups present:
-
Electrophilic Aromatic Substitution: The powerful activating N-isopropylamino group directs incoming electrophiles primarily to the ortho and para positions (C2, C4, C6). This allows for the introduction of further functionality, such as nitro or acyl groups, onto the ring.[21]
-
N-Alkylation/Acylation: The secondary amine can be further alkylated or acylated to form tertiary amines or amides, respectively.
-
Cross-Coupling Reactions: The C-Br bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation of new carbon-carbon or carbon-nitrogen bonds, providing a powerful tool for building complex molecular scaffolds used in drug discovery.[3]
In drug development, bromoaniline derivatives are precursors to a wide range of biologically active compounds, including anticancer and antimicrobial agents.[1][4] The lipophilicity imparted by the bromine and isopropyl groups can enhance membrane permeability and metabolic stability, which are critical pharmacokinetic properties.
Section 6: Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with most aniline derivatives, it is presumed to be toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Store in a cool, dry, well-sealed container away from oxidizing agents.
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Introduction: Strategic Importance of N-Isopropyl-3-bromoaniline
An In-depth Technical Guide on the Synthesis of N-Isopropyl-3-bromoaniline from 3-bromoaniline
Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in various chemical industries. We will conduct a comparative analysis of primary synthetic routes, focusing on the causality behind experimental choices. The guide presents a detailed, field-proven protocol for the recommended method—reductive amination—emphasizing safety, efficiency, and scalability. This document is intended for researchers, chemists, and process development professionals seeking a robust and reliable methodology for the synthesis of this target compound.
This compound is a substituted aniline derivative whose structural motifs are of significant interest in the development of pharmaceuticals and agrochemicals.[1] Its parent compound, 3-bromoaniline, serves as a versatile building block in organic synthesis due to the presence of two distinct functional groups: an amino group amenable to nucleophilic reactions and a bromine atom that can participate in a wide array of cross-coupling reactions.[1][2] The introduction of an isopropyl group to the nitrogen atom modulates the compound's steric and electronic properties, making it a key precursor for more complex molecular targets.
This guide focuses on the practical, efficient, and controlled synthesis of this compound from its primary starting material, 3-bromoaniline.
Critical Safety & Handling Protocols
A commitment to safety is the foundation of sound scientific practice. The primary reagents in this synthesis possess significant hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).
-
3-Bromoaniline (CAS: 591-19-5): This compound is harmful if swallowed, inhaled, or absorbed through the skin.[3][4] It is a skin and eye irritant and may cause methemoglobinemia, which impairs the blood's ability to transport oxygen.[5][6] All manipulations should be conducted in a certified chemical fume hood. Standard PPE, including a lab coat, safety goggles, and nitrile gloves, is mandatory.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) (CAS: 56553-60-7): STAB is a flammable solid that reacts with water and protic solvents to release flammable gases.[7][8] It can cause serious eye damage and skin irritation.[9][10] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place away from moisture.[10][11]
Synthetic Strategies: A Comparative Analysis
Two primary strategies exist for the N-isopropylation of 3-bromoaniline: direct N-alkylation and reductive amination. While both are theoretically viable, they offer vastly different levels of control and efficiency.
Reductive Amination (Recommended Pathway)
Reductive amination is a highly efficient and selective method for forming C-N bonds.[12] The process involves the reaction of an amine with a carbonyl compound (in this case, acetone) to form an intermediate imine, which is then reduced in-situ to the target secondary amine.[13]
Causality: This method is superior because the formation of the imine is a self-limiting reaction for a primary amine; it occurs only once.[14] This elegantly circumvents the primary issue of over-alkylation that plagues direct alkylation methods. The reaction can be performed as a "one-pot" procedure, which improves process efficiency and reduces waste.[12]
Direct N-Alkylation (Alternative Pathway)
This classical approach involves the reaction of 3-bromoaniline with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.
Causality & Limitations: The primary drawback of this method is the lack of selectivity. The initially formed this compound is often more nucleophilic than the starting 3-bromoaniline, leading to a second alkylation event that produces the undesired N,N-diisopropyl-3-bromoaniline. Controlling the reaction to stop at the mono-alkylated stage is notoriously difficult and often results in a mixture of products that requires extensive purification.[15]
Caption: Comparison of Synthetic Pathways
In-Depth Protocol: Synthesis via Reductive Amination
This section details the recommended procedure for synthesizing this compound using a one-pot reductive amination protocol. The choice of Sodium Triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is a mild and selective reagent that reduces the intermediate iminium ion much faster than it reduces the starting ketone (acetone), preventing competitive reduction of the carbonyl starting material.[12]
Underlying Mechanism
The reaction proceeds through a well-established two-step sequence within a single pot:
-
Imine Formation: The nucleophilic amino group of 3-bromoaniline attacks the electrophilic carbonyl carbon of acetone. This is followed by a proton transfer and dehydration to yield an N-arylimine intermediate.[16]
-
Hydride Reduction: The STAB reagent delivers a hydride ion (H⁻) to the electrophilic carbon of the imine (or its protonated form, the iminium ion), reducing the C=N double bond to a C-N single bond, thereby furnishing the final secondary amine product.[14]
// Reactants Start [label="3-Bromoaniline + Acetone"]; STAB [label="NaBH(OAc)₃ (STAB)"];
// Intermediates & Steps Step1 [label="Step 1: Imine Formation\n(Acid Catalyst, optional)", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; Hemiaminal [label="Hemiaminal Intermediate"]; Imine [label="Imine Intermediate\n(N-(propan-2-ylidene)-3-bromoaniline)"]; Step2 [label="Step 2: Hydride Reduction", shape=box, style="rounded,filled", fillcolor="#F1F3F4"];
// Product Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> Step1; Step1 -> Hemiaminal [label="- H₂O"]; Hemiaminal -> Imine; Imine -> Step2; STAB -> Step2 [style=dashed, arrowhead=tee]; Step2 -> Product; }
Caption: Reductive Amination Workflow
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Amount |
| 3-Bromoaniline | 591-19-5 | 172.02 | 1.0 | 5.00 g (29.1 mmol) |
| Acetone | 67-64-1 | 58.08 | 1.5 | 2.54 mL (43.6 mmol) |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.2 | 7.38 g (34.9 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 100 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | ~50 mL |
| Brine (Saturated NaCl aq.) | - | - | - | ~30 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | ~5 g |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 eq, 5.00 g).
-
Solvent and Reagent Addition: Dissolve the starting material in dichloromethane (100 mL). To this solution, add acetone (1.5 eq, 2.54 mL).
-
Initiation of Reduction: Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation. Following this, add Sodium Triacetoxyborohydride (STAB) (1.2 eq, 7.38 g) portion-wise over 10 minutes. Note: The addition of STAB may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~50 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Work-up - Washing & Drying: Combine all organic layers and wash with brine (~30 mL). Dry the combined organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure product.
Troubleshooting and Process Optimization
-
Incomplete Reaction: If the reaction stalls, a small amount of a weak acid like acetic acid (0.1 eq) can be added after the acetone to catalyze imine formation before the addition of STAB.
-
Side Product Formation: The primary side product could be unreacted starting material or the alcohol resulting from acetone reduction. Using STAB, which is selective for the imine/iminium ion, minimizes the latter.[12] Ensuring the portion-wise addition of STAB can also help control the reaction.
-
Work-up Issues: Emulsion during extraction can be an issue. Addition of more brine or filtering the entire mixture through a pad of celite can help break the emulsion.
Conclusion
The synthesis of this compound from 3-bromoaniline is most effectively and reliably achieved through a one-pot reductive amination protocol. This method, utilizing acetone as the isopropyl source and Sodium Triacetoxyborohydride as a mild and selective reducing agent, provides a high-yielding and clean conversion that avoids the over-alkylation problems inherent in direct alkylation strategies. The provided protocol is robust and scalable, making it suitable for both laboratory and process development settings. Adherence to strict safety protocols is paramount for the handling of the hazardous reagents involved.
References
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Vertex AI Search Result[3]: Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications. (No specific publisher available)
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Vertex AI Search Result[17]: Eschweiler–Clarke reaction - Grokipedia. (No date available)
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Vertex AI Search Result[5]: 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem - NIH. (PubChem release 2025.04.14)
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Vertex AI Search Result[4]: 3 - SAFETY DATA SHEET. (Revision Date 19-Dec-2025)
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Vertex AI Search Result[19]: Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. (No date available)
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Vertex AI Search Result[9]: Material Safety Data Sheet - Spectrum Chemical. (2006-08-11)
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Vertex AI Search Result[6]: 3-Bromoaniline - Hazardous Agents - Haz-Map. (No date available)
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Vertex AI Search Result[8]: SAFETY DATA SHEET - Merck Millipore. (2024-07-02)
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Vertex AI Search Result[16]: a. Formation of imines and enamines. (2025-03-08)
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Vertex AI Search Result[11]: SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS CAS No: 56553-60-7 MSDS - Loba Chemie. (2017-06-06)
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Vertex AI Search Result[21]: Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023-07-04)
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Vertex AI Search Result[15]: (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025-08-07)
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Vertex AI Search Result[1]: The Role of 3-Bromoaniline in Modern Organic Synthesis - Ketone Pharma. (2024-08-24)
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An In-depth Technical Guide to N-Isopropyl-3-bromoaniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropyl-3-bromoaniline is a substituted aniline derivative that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features—a bromine atom at the meta position and an N-isopropyl group—offer synthetic handles and modulate physicochemical properties, making it an attractive intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its applications in contemporary drug discovery.
Core Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development. The key identifiers and molecular characteristics of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 126086-72-4 |
| Molecular Formula | C₉H₁₂BrN |
| Molecular Weight | 214.10 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Bromo-N-isopropylaniline |
Synthesis of this compound via Reductive Amination
The synthesis of this compound can be efficiently achieved through the reductive amination of 3-bromoaniline with acetone. This widely employed method involves the formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine. The causality behind this experimental choice lies in the high selectivity and generally mild conditions of reductive amination, which are compatible with the functional groups present in the starting materials.
Experimental Protocol
Materials:
-
3-Bromoaniline
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-bromoaniline (1 equivalent) and dissolve it in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Addition of Reagents: Add acetone (1.5-2 equivalents) to the solution, followed by a catalytic amount of acetic acid.
-
Formation of Imine: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is often preferred due to its milder nature and reduced toxicity compared to cyanoborohydride reagents.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific, publicly available data on the direct use of this compound in marketed drugs is limited, its structural motifs are present in numerous compounds investigated in medicinal chemistry. Substituted bromoanilines are key intermediates in the synthesis of a wide array of pharmacologically active molecules. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The N-isopropyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
For instance, the bromoaniline core is found in precursors to kinase inhibitors, where the bromine can be displaced to form a crucial bond with a heterocyclic system. The N-alkyl group can occupy hydrophobic pockets in the enzyme's active site, enhancing potency and selectivity.
Safety and Handling
-
General Hazards: Anilines are known to be toxic and can be absorbed through the skin. Brominated aromatic compounds may also pose health risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its synthesis via reductive amination is a reliable and scalable method. The presence of both a bromine atom and an N-isopropyl group provides chemists with the tools to introduce molecular diversity and fine-tune the properties of target compounds. As the demand for novel and effective therapeutics continues to grow, the importance of such well-defined building blocks in the synthetic chemist's arsenal cannot be overstated.
References
solubility of N-Isopropyl-3-bromoaniline in organic solvents
An In-Depth Technical Guide to the Solubility of N-Isopropyl-3-bromoaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic amine with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in synthetic chemistry, guiding choices in reaction media, purification strategies like crystallization, and formulation development. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in fundamental chemical principles. In the absence of extensive empirical data in public literature, this document synthesizes theoretical predictions based on molecular structure analysis with detailed, field-proven experimental protocols for the quantitative determination of both thermodynamic and kinetic solubility.
Introduction: The Critical Role of Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid phase. For a synthetic intermediate like this compound, solubility data is not merely academic; it is a critical parameter that influences:
-
Reaction Kinetics: Ensuring reactants are in the same phase is essential for efficient molecular collision and reaction. The choice of a suitable solvent in which the starting materials are sufficiently soluble can dramatically impact reaction rates and yields.
-
Process Development & Purification: Solubility gradients are the cornerstone of purification techniques such as recrystallization. A solvent system must be identified where the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures.
-
Formulation & Drug Delivery: For compounds intended as active pharmaceutical ingredients (APIs) or their precursors, solubility is a key determinant of bioavailability.[1]
This guide offers a first-principles approach to understanding and predicting the solubility of this compound, followed by robust methodologies for its empirical validation.
Theoretical Framework: Predicting Solubility from Molecular Structure
The adage "like dissolves like" serves as a reliable guiding principle for predicting solubility.[2] This is based on the concept that dissolution is favored when the intermolecular forces between solute and solvent molecules are comparable to the forces within the pure solute and pure solvent. The molecular structure of this compound presents a fascinating interplay of polar and non-polar characteristics.
Caption: Key molecular features of this compound influencing its solubility.
-
The Aromatic Amine Core: The aniline moiety provides a moderately polar character. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, while the N-H proton can serve as a weak hydrogen bond donor. Aromatic amines are generally less basic than their aliphatic counterparts because the nitrogen lone pair is delocalized into the aromatic ring.[3]
-
The Bromine Substituent: The bromine atom at the meta-position is electron-withdrawing and increases the molecule's overall molecular weight and van der Waals surface area. While the C-Br bond is polar, the primary effect of the halogen is an increase in hydrophobicity, which tends to decrease solubility in highly polar solvents like water but may enhance it in solvents of intermediate polarity like dichloromethane.
-
The N-Isopropyl Group: This aliphatic group is non-polar and bulky. It significantly increases the hydrophobic character of the molecule compared to 3-bromoaniline. This substitution is expected to decrease solubility in polar protic solvents (e.g., water, methanol) and increase solubility in non-polar solvents (e.g., hexane, toluene).[4]
This combination of a polar amine, a polarizable halogen, and a non-polar alkyl group gives this compound an amphiphilic character, suggesting it will not be extremely soluble at either end of the polarity spectrum but will likely find optimal solubility in solvents of intermediate polarity.
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of the solubility of this compound in common organic solvents is summarized below. These predictions serve as a starting point for solvent screening experiments.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate | The amine group can hydrogen bond with the solvent, but the bulky non-polar isopropyl and bromo-phenyl groups will limit solubility. |
| Water | Very Low / Insoluble | The large hydrophobic portion of the molecule will dominate, making it poorly soluble in water, a common trait for higher molecular weight amines.[5] | |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions without the strong self-association of protic solvents, effectively solvating the polar parts of the molecule. |
| Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These are strong, highly polar aprotic solvents capable of effectively solvating a wide range of organic molecules. They are often used as solvents of last resort for difficult-to-dissolve compounds.[4] | |
| Non-Polar | Toluene, Diethyl Ether | Moderate to High | The significant non-polar character from the aromatic ring and the isopropyl group will facilitate favorable van der Waals interactions with these solvents. |
| Hexane, Cyclohexane | Low to Moderate | While "like dissolves like" applies, the polarity of the amine and C-Br bond may be too high for optimal solubility in purely aliphatic, non-polar solvents. |
Experimental Determination of Solubility
Empirical measurement is essential to validate theoretical predictions. It is crucial to distinguish between two primary types of solubility measurements: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility and is determined over a longer incubation period (e.g., 24 hours or more) to ensure equilibrium is reached.[6]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is a high-throughput method often used in early drug discovery and reflects the compound's propensity to precipitate under non-equilibrium conditions.[7][8]
Protocol 1: Thermodynamic Solubility via Gravimetric Analysis
This classic method provides a highly accurate measurement of thermodynamic solubility and serves as a gold standard.[9] It is based on preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining its mass by evaporating the solvent.
Methodology
-
Preparation of Saturated Solution: a. Add an excess amount of this compound (e.g., ~100 mg) to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a sealed vial. An excess of solid must be visible. b. Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for at least 24 hours to ensure equilibrium is reached.[6]
-
Phase Separation: a. Allow the vial to stand undisturbed at the same constant temperature for 1-2 hours, permitting the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent transfer of any undissolved solid.
-
Solvent Evaporation and Mass Determination: a. Accurately weigh a clean, dry evaporating dish or beaker to four decimal places (Mass 1). b. Transfer the filtered supernatant into the pre-weighed dish. c. Place the dish in a fume hood to allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher-boiling solvents, a vacuum oven at a controlled, moderate temperature may be used. d. Once the solvent has completely evaporated, place the dish in a desiccator to cool and then weigh it accurately (Mass 2). e. Repeat the drying and weighing process until a constant mass is achieved.[1]
-
Calculation:
-
Mass of dissolved solute = Mass 2 - Mass 1
-
Solubility (g/L) = (Mass of dissolved solute / Volume of supernatant withdrawn) * 1000
-
Caption: Experimental workflow for thermodynamic solubility determination by gravimetric analysis.
Protocol 2: Kinetic Solubility via UV-Vis Spectroscopy
This method is faster and requires less compound, making it suitable for screening multiple solvents. It relies on Beer-Lambert Law to determine the concentration of the compound in a saturated solution.[10]
Methodology
-
Preparation of Stock and Standard Solutions: a. Prepare a concentrated stock solution of this compound in a highly-solubilizing solvent like DMSO (e.g., 10 mM). b. Create a series of standard solutions by diluting the stock solution with the chosen analytical solvent (which must be UV-transparent at the analysis wavelength). The concentrations should span the expected solubility range.
-
Generation of Calibration Curve: a. Determine the wavelength of maximum absorbance (λ_max) for this compound by scanning one of the standard solutions. b. Measure the absorbance of each standard solution at λ_max. c. Plot a graph of Absorbance vs. Concentration. The resulting linear regression will provide the equation (y = mx + c) for the calibration curve.
-
Preparation of Test Samples: a. Add a small, precise volume of the DMSO stock solution (e.g., 5 µL) to a larger, known volume of each test solvent (e.g., 245 µL) in a microplate well or vial. This initiates precipitation. b. Seal the plate/vials and shake at a constant temperature for a defined period (e.g., 2 hours).[11]
-
Phase Separation and Measurement: a. Separate the undissolved precipitate from the supernatant, typically by centrifugation or by using a filter plate.[12] b. Carefully transfer a portion of the clear supernatant to a UV-cuvette or a UV-transparent microplate. c. Measure the absorbance of the supernatant at λ_max.
-
Calculation: a. Using the absorbance value of the supernatant and the equation from the calibration curve, calculate the concentration of the dissolved compound. This value represents the kinetic solubility.
Safety and Handling
Substituted anilines, particularly halogenated ones, should be handled with care. While specific toxicology data for this compound is not available, data from related compounds like 3-bromoaniline and 4-bromoaniline suggest the following precautions:[13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Ventilation: Handle the compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.
-
Exposure Routes: Avoid contact with skin and eyes. Aromatic amines can often be absorbed through the skin.
-
Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.
Conclusion
This compound possesses a molecular structure that suggests moderate to high solubility in polar aprotic and non-polar organic solvents, with lower solubility in highly polar protic solvents like water. These theoretical predictions provide a valuable starting point for solvent selection in research and development. For definitive quantitative data, rigorous experimental determination is essential. The detailed protocols for gravimetric and spectroscopic analysis provided herein offer robust, self-validating frameworks for obtaining reliable thermodynamic and kinetic solubility data, respectively, enabling scientists to optimize synthetic processes and accelerate drug development timelines.
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Solubility of Things. Spectroscopic Techniques. [Link]
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Pharmaffiliates. Determination of Solubility by Gravimetric Method. [Link]
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University of Calgary. Solubility of Organic Compounds. (2023). [Link]
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PubMed. QSARs for selected aliphatic and aromatic amines. [Link]
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PubMed Central. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). [Link]
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Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
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MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). [Link]
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Chemistry LibreTexts. 23.1: Properties of amines. (2024). [Link]
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Chemistry Steps. Reactions of Aniline. [Link]
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Chemguide. phenylamine (aniline) and bromine water. [Link]
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Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry Applications of N-Isopropyl-3-bromoaniline
Abstract
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. N-Isopropyl-3-bromoaniline emerges as a scaffold of significant interest, combining the versatile reactivity of a bromoaniline core with the advantageous physicochemical properties imparted by an N-isopropyl group. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthetic utility, focusing on key cross-coupling reactions, and project its potential in the generation of libraries targeting critical drug targets such as kinases and G-protein coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising building block in their quest for next-generation medicines.
The Strategic Advantage of the this compound Scaffold
The this compound structure is a deliberate convergence of functionalities designed to address key challenges in medicinal chemistry. The bromoaniline moiety is a well-established precursor in pharmaceutical synthesis, offering a reactive handle for the construction of complex molecular architectures.[1][2][3] The bromine atom, positioned at the meta-position of the aniline ring, allows for regioselective functionalization through a variety of powerful cross-coupling reactions.
The introduction of an N-isopropyl group offers a nuanced yet critical advantage. N-alkylation of anilines is a recognized strategy to mitigate the metabolic liabilities associated with the parent aniline group, which can undergo oxidative metabolism leading to potentially toxic species.[4] The isopropyl group, with its moderate steric bulk, can also influence the conformational preferences of the molecule, potentially leading to enhanced binding affinity and selectivity for its biological target. This bioisosteric replacement of a hydrogen atom with an isopropyl group can significantly improve the pharmacokinetic profile of a drug candidate.[5][6]
Synthesis and Characterization
A plausible synthetic route to this compound involves the reductive amination of 3-bromobenzaldehyde with isopropylamine, followed by reduction of the resulting imine. Alternatively, direct N-alkylation of 3-bromoaniline with an isopropyl halide or a related electrophile can be employed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 126086-72-4 | [7] |
| Molecular Formula | C₉H₁₂BrN | [7] |
| Molecular Weight | 214.10 g/mol | [7] |
| Appearance | (Predicted) Light yellow to brown liquid | General knowledge of anilines |
| Boiling Point | (Predicted) Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) | General knowledge of anilines |
Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm, a septet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons. The N-H proton signal would also be present. |
| ¹³C NMR | Aromatic carbon signals in the range of δ 110-150 ppm, and aliphatic signals for the isopropyl group. |
| IR Spectroscopy | Characteristic N-H stretching vibrations, C-N stretching, and aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom. |
Core Synthetic Transformations: Gateway to Molecular Diversity
The bromine atom on the aniline ring is the linchpin for diversification of the this compound scaffold. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling reaction is a powerful tool for the arylation, heteroarylation, or alkylation of the 3-position of the aniline ring. This reaction allows for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this building block.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination enables the introduction of a wide range of nitrogen-containing functionalities at the 3-position, including primary and secondary amines, amides, and heterocycles. This is particularly valuable for accessing scaffolds that can engage in crucial hydrogen bonding interactions with biological targets.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-4 mol%), and a base (e.g., NaOtBu, LiHMDS, or K₃PO₄) (1.5-2.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction Execution: Seal the reaction vessel and heat with vigorous stirring, typically between 80 and 110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and quench with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the organic layer, extract the aqueous layer with an organic solvent, and combine the organic fractions. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Caption: Buchwald-Hartwig amination of this compound.
Potential Therapeutic Applications
The strategic functionalization of this compound opens doors to a multitude of therapeutic areas. Based on the known activities of related bromoaniline derivatives, we can project its utility in several key areas of drug discovery.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The aniline scaffold is a common feature in many approved kinase inhibitors, often forming key hydrogen bonds with the hinge region of the kinase active site. The use of 3-bromoaniline in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, such as 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, highlights the potential of this core structure.[7]
By employing this compound, medicinal chemists can explore how the N-isopropyl group modulates potency, selectivity, and pharmacokinetic properties. The steric bulk of the isopropyl group could be leveraged to achieve selectivity for specific kinases or to probe pockets adjacent to the ATP-binding site.
Caption: Conceptual workflow for generating kinase inhibitors.
GPCR Modulators
G-protein coupled receptors (GPCRs) represent another major class of drug targets. The aromatic nature of the this compound scaffold makes it an attractive starting point for the synthesis of GPCR ligands. Through appropriate functionalization, molecules can be designed to interact with the orthosteric or allosteric sites of these receptors. The N-isopropyl group can play a role in tuning the lipophilicity and metabolic stability of the resulting compounds, which are critical parameters for CNS-targeting drugs that often act on GPCRs.
Synthesis of Novel Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals.[8][9] this compound can serve as a precursor for the construction of various heterocyclic ring systems. For instance, the aniline nitrogen can participate in condensation reactions to form quinolines, quinazolines, or benzodiazepines, while the bromine atom can be used as a handle for subsequent cyclization reactions.
Conclusion and Future Outlook
This compound is a versatile and promising building block for medicinal chemistry. Its strategic combination of a reactive bromine handle and a metabolically favorable N-isopropyl group provides a powerful platform for the synthesis of diverse compound libraries. While direct applications in approved drugs are yet to be widely reported, the foundational principles of medicinal chemistry and the proven utility of its constituent fragments strongly suggest a bright future for this scaffold. By leveraging powerful synthetic methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently explore the chemical space around this core, paving the way for the discovery of novel drug candidates with improved therapeutic profiles. The continued exploration of this compound and its derivatives is highly encouraged for the development of next-generation therapeutics.
References
- Ketone Pharma. (2024, August 30).
- Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2023). RSC Publishing.
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Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]
- Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). NIH.
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ResearchGate. (n.d.). A) Bioisosteric replacement of aniline. B) Strategies for the formation.... Retrieved from [Link]
- Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. (2025). PMC - NIH.
- Google Patents. (n.d.). US3496195A - D-o-bromo-phenyl-isopropyl-methylpropinylamine and its salts.
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers.
- Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. (n.d.).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Buchwald–Hartwig amin
-
Purecha Group. (n.d.). 3-Bromoaniline. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropylaniline. Retrieved from [Link]
- Google Patents. (n.d.). RU2109729C1 - Method of simultaneous synthesis of ortho- and para-bromoanilines.
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
- Google Patents. (n.d.). EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them.
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PubChem. (n.d.). 3-Bromo-4-isopropylaniline. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine).
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CP Lab Safety. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline, min 95%, 25 grams. Retrieved from [Link]
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- On Exploring Structure Activity Rel
- Synthesis and quantitative structure-activity relationship (QSAR) study of novel isoxazoline and oxime derivatives of podophyllotoxin as insecticidal agents. (2012). PubMed.
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Spectroscopic Data for N-Isopropyl-3-bromoaniline: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
N-Isopropyl-3-bromoaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry, serving as a versatile building block for the development of novel pharmaceutical agents and functional materials. Its chemical structure, characterized by a bromine atom at the meta-position of the aniline ring and an isopropyl group on the nitrogen atom, imparts specific physicochemical properties that are crucial for its reactivity and potential biological activity. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound.
This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and comparative analysis with related structures, offering a predictive framework for researchers working with this molecule.
Molecular Structure and Isomeric Context
To fully appreciate the spectroscopic features of this compound, it is essential to consider its molecular structure. The spatial arrangement of the functional groups and the resulting electronic effects dictate the unique spectroscopic fingerprint of the molecule.
Diagram 1: Chemical Structure of this compound
A 2D representation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the key features of the ¹H and ¹³C NMR spectra of this compound based on established chemical shift principles and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the isopropyl group.
Experimental Protocol (General):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data:
| Protons | Multiplicity | Expected Chemical Shift (ppm) | Coupling Constant (J, Hz) |
| Isopropyl-CH₃ | Doublet | ~1.2 | ~6-7 |
| Isopropyl-CH | Septet | ~3.6 | ~6-7 |
| N-H | Singlet (broad) | ~3.7 | - |
| Aromatic-H | Multiplet | ~6.5-7.1 | - |
Interpretation:
-
Isopropyl Group: The six equivalent methyl protons (CH₃) will appear as a doublet due to coupling with the single methine proton (CH). The methine proton, in turn, will be split into a septet by the six methyl protons.
-
N-H Proton: The amine proton signal is often broad due to quadrupole broadening and exchange with residual water. Its chemical shift can be variable depending on the solvent and concentration.
-
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region. Due to the substitution pattern, they will exhibit complex splitting patterns (multiplets) resulting from mutual coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Experimental Protocol (General):
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Isopropyl-CH₃ | ~22-24 |
| Isopropyl-CH | ~45-48 |
| Aromatic C-Br | ~122-124 |
| Aromatic C-H | ~112-130 |
| Aromatic C-N | ~148-150 |
Interpretation:
-
Aliphatic Carbons: The methyl carbons of the isopropyl group will appear at the highest field (lowest ppm value), while the methine carbon will be further downfield.
-
Aromatic Carbons: The carbon atom directly attached to the electronegative bromine atom (C-Br) will be significantly deshielded. The other aromatic carbons will resonate in the typical range for substituted benzenes. The carbon attached to the nitrogen atom (C-N) is expected to be the most deshielded of the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol (General):
-
Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is a plot of transmittance versus wavenumber.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine |
| ~3050-3100 | C-H Stretch | Aromatic |
| ~2850-2970 | C-H Stretch | Aliphatic (Isopropyl) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1310-1340 | C-N Stretch | Aromatic Amine |
| ~700-800 | C-H Bend (out-of-plane) | m-Disubstituted Benzene |
| ~550-650 | C-Br Stretch | Aryl Bromide |
Interpretation:
The IR spectrum will be characterized by a sharp peak around 3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine. The presence of both aromatic and aliphatic C-H stretches will be evident. The characteristic C=C stretching vibrations of the aromatic ring and the C-N stretching of the aromatic amine will also be present. The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations. Finally, a peak in the lower frequency region will indicate the C-Br stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol (General):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrum Features:
| m/z | Interpretation |
| ~213/215 | Molecular Ion (M⁺) peak with characteristic isotopic pattern for one bromine atom (~1:1 ratio) |
| ~198/200 | Loss of a methyl group (-CH₃) from the isopropyl moiety |
| ~171/173 | Loss of a propyl group (-C₃H₇) |
| ~92 | Bromobenzene fragment |
Interpretation:
The most telling feature in the mass spectrum of this compound will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. Common fragmentation pathways would involve the loss of a methyl radical from the isopropyl group or the cleavage of the C-N bond.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and unambiguous structural confirmation. The predicted data, based on established principles and comparative analysis, serves as a reliable reference for researchers. It is imperative for scientists in drug development and materials science to rely on such thorough characterization to ensure the quality and integrity of their starting materials and final products. The synergy of these spectroscopic methods offers a powerful and self-validating system for the structural elucidation of this important chemical intermediate.
References
Due to the proprietary nature of specific experimental spectral data for this compound from commercial suppliers, this guide provides a predictive analysis based on established spectroscopic principles and data for analogous compounds. For authenticated experimental data, it is recommended to consult the certificate of analysis from a commercial supplier or relevant scientific literature detailing its synthesis and characterization.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). 3-Bromoaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromoaniline. Retrieved from [Link]
Methodological & Application
Application Notes & Protocols: N-Isopropyl-3-bromoaniline as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, forming the core of a vast majority of FDA-approved drugs and biologically active molecules.[1][2][3] Their prevalence stems from their ability to engage in specific, high-affinity interactions with biological targets like enzymes and receptors.[4] Consequently, the development of efficient and modular synthetic routes to novel N-heterocycles is a primary objective for researchers in drug discovery.[3][5][6]
N-isopropyl-3-bromoaniline emerges as a particularly valuable starting material in this context.[7] Its structure is strategically functionalized for convergent synthesis:
-
The bromine atom at the meta-position serves as a versatile synthetic handle, ideal for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[7][8]
-
The secondary amine , bearing an isopropyl group, provides a nucleophilic center for subsequent cyclization reactions. The isopropyl group itself can influence the steric environment and modulate the physicochemical properties, such as lipophilicity, of the final molecule—a critical aspect of drug design.
-
The relative positioning of the amino and bromo groups allows for the regioselective construction of a wide array of fused heterocyclic systems.
This guide provides an in-depth exploration of this compound as a precursor, detailing the core synthetic transformations and providing field-tested protocols for the synthesis of high-value heterocyclic scaffolds.
The Power of Palladium: Gateway to Molecular Diversity
The synthetic utility of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. These reactions, honored with the 2010 Nobel Prize in Chemistry, provide a mild and highly functional-group-tolerant method for bond construction.[9][10] The general mechanism proceeds through a catalytic cycle involving a palladium(0) active species.[11][12]
The Catalytic Cycle: A Three-Step Dance
-
Oxidative Addition: The aryl bromide (this compound) reacts with the active Pd(0) catalyst, inserting the palladium into the carbon-bromine bond to form a Pd(II) intermediate.[10][11]
-
Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine/base complex in Buchwald-Hartwig amination) exchanges its organic group or nitrogen moiety with the bromide on the palladium center.[9][11]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10][13]
Application: Synthesis of Aryl-Substituted Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling aryl halides with organoboron compounds.[9][14] For this compound, this reaction is invaluable for introducing aryl or heteroaryl substituents, which can then serve as anchors for further functionalization or as integral parts of a final heterocyclic system (e.g., precursors to poly-aromatic heterocycles).
Causality Behind the Protocol:
-
Catalyst System: While many palladium catalysts are effective, systems employing bulky, electron-rich phosphine ligands (like SPhos) or N-heterocyclic carbene (NHC) ligands are often superior for coupling with anilines. They promote faster reductive elimination and prevent catalyst deactivation. Recent studies show that specific catalysts like CataXCium A Pd G3 can be uniquely effective for unprotected ortho-bromoanilines, a class to which our substrate is closely related.[15][16][17]
-
Base: A base (typically carbonate or phosphate) is crucial.[14] It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9]
-
Solvent: A biphasic solvent system, such as dioxane/water or toluene/water, is commonly used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base.[14]
Protocol 2.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound (e.g., 214 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 3-phenyl-N-isopropylaniline.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common, effective Pd(0) source for general Suzuki couplings. |
| Ligand | Triphenylphosphine | Integrated into the catalyst; stabilizes the Pd(0) state. |
| Base | K₂CO₃ | Mild base, effective for forming the boronate "ate" complex. |
| Solvent | Dioxane/H₂O (4:1) | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Application: Synthesis of Indoles via Sonogashira Coupling and Cyclization
A powerful strategy for building the indole nucleus involves a two-step sequence: a Sonogashira coupling to install an alkyne, followed by an intramolecular cyclization. The indole motif is one of the most important privileged structures in drug discovery.[2][18]
Causality Behind the Protocol:
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne.[19] It uniquely employs a dual-catalyst system. The palladium catalyst functions as in the Suzuki reaction, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate readily undergoes transmetalation with the Pd(II) complex, which is more efficient than direct reaction with the alkyne itself.[13][20] An amine base (e.g., triethylamine) is used both as a base and often as a solvent.[20][21]
-
Intramolecular Cyclization: Once the 2-alkynyl-aniline derivative is formed, cyclization onto the alkyne can be promoted. This is often achieved under basic conditions (e.g., using KOtBu) or with a transition metal catalyst (e.g., PdCl₂) that activates the alkyne towards nucleophilic attack by the aniline nitrogen.[22]
Protocol 3.1: Sonogashira Coupling with Trimethylsilylacetylene
Materials:
-
This compound (1.0 eq.)
-
Trimethylsilylacetylene (TMSA) (1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq.)
-
Copper(I) iodide (CuI) (0.04 eq.)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (5 mL). Stir to dissolve the catalysts.
-
Add this compound (214 mg, 1.0 mmol) to the solution.
-
Add trimethylsilylacetylene (0.21 mL, 1.5 mmol) dropwise via syringe.
-
Stir the reaction at room temperature. Monitor progress by TLC. The reaction is often complete in 2-6 hours.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Resuspend the residue in diethyl ether (20 mL) and filter through a pad of Celite to remove catalyst residues and salts.
-
Wash the filtrate with water (15 mL), then brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude product, N-isopropyl-3-((trimethylsilyl)ethynyl)aniline, is often used in the next step without further purification. If needed, it can be purified by column chromatography.
Protocol 3.2: Desilylation and Intramolecular Cyclization to form 6-Isopropyl-1H-indole
Materials:
-
Crude N-isopropyl-3-((trimethylsilyl)ethynyl)aniline (from Protocol 3.1) (1.0 eq.)
-
Potassium tert-butoxide (KOtBu) (2.5 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the crude product from the previous step (approx. 1.0 mmol) in anhydrous DMF (10 mL) in a dry Schlenk flask under an inert atmosphere.
-
Add potassium tert-butoxide (280 mg, 2.5 mmol) portion-wise to the stirred solution at room temperature. The addition of KOtBu serves to both desilylate the alkyne in situ and promote the cyclization.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS until the intermediate is fully consumed (typically 6-18 hours).
-
Cool the reaction to room temperature and carefully quench by pouring it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the final indole product.
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse and complex heterocyclic compounds. Its strategically placed functional groups allow for reliable and high-yielding entry into key synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. By leveraging Suzuki, Sonogashira, and Buchwald-Hartwig aminations, researchers can readily construct C-C and C-N bonds, paving the way for subsequent cyclization reactions to generate valuable scaffolds like indoles, quinolines, and carbazoles. The protocols and insights provided herein demonstrate the practical utility of this precursor, enabling chemists in pharmaceutical and materials science to accelerate the discovery and development of novel functional molecules.
References
- Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes Source: Fiveable URL
- Title: Synthesis of quinolines Source: Organic Chemistry Portal URL
- Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL
- Title: A review on synthetic investigation for quinoline- recent green approaches Source: Beni-Suef University Journal of Basic and Applied Sciences URL
- Title: Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview Source: PMC - NIH URL
- Title: Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)
- Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL
- Title: Cross-coupling reaction Source: Wikipedia URL
- Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: MDPI URL
- Title: Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation Source: ScienceDirect URL
- Title: Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry Source: ResearchGate URL
- Title: Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts Source: MDPI URL
- Title: Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction Source: PMC - NIH URL
- Title: Buchwald–Hartwig amination Source: Wikipedia URL
- Title: 3-Bromo-5-isopropylaniline|CAS 112930-36-6 Source: Benchchem URL
- Title: Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I)
- Title: Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives Source: RSC Publishing URL
- Title: Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives Source: NIH URL
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL
- Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic Source: RSC Publishing URL
- Title: The Role of 3-Bromoaniline in Modern Organic Synthesis Source: Ketone Pharma URL
- Title: Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities Source: NIH URL
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
- Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications URL
- Title: (PDF)
- Title: Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity Source: MDPI URL
- Title: Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene Source: Benchchem URL
- Title: (PDF)
- Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL
- Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL
- Title: A Convenient Procedure for Sonogashira Reactions Using Propyne Source: Thieme Chemistry URL
- Title: Chemists Make Strides to Simplify Drug Design, Synthesis Source: Rice University URL
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- 18. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Strategic Role of N-Isopropyl-3-bromoaniline in the Synthesis of Advanced Agrochemicals
Introduction: N-Isopropyl-3-bromoaniline as a Pivotal Building Block
This compound, a substituted aniline derivative, has emerged as a critical intermediate in the synthesis of modern agrochemicals, particularly within the class of succinate dehydrogenase inhibitor (SDHI) fungicides. Its unique structural features—the bromine atom at the meta position and the N-isopropyl group—provide a versatile scaffold for the construction of complex, biologically active molecules. The strategic placement of the bromine allows for further functionalization, while the isopropyl group can influence the molecule's binding affinity to its biological target and its overall physicochemical properties. This document provides a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the application of this compound, focusing on the synthesis of high-value fungicidal compounds.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)
The primary application of this compound in the agrochemical sector is as a key precursor for the synthesis of pyrazole carboxamide fungicides. This class of fungicides is renowned for its broad-spectrum activity and high efficacy against a wide range of plant pathogens. These compounds function by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, a vital process for fungal cellular energy production. The general structure of these fungicides consists of a pyrazole carboxylic acid moiety linked via an amide bond to a substituted aniline, such as this compound.
The Causality Behind the Molecular Design
The choice of this compound as a building block is a deliberate and strategic decision rooted in the principles of medicinal chemistry and agrochemical design:
-
The Amide Linkage: The formation of the amide bond is a robust and well-established reaction in organic synthesis, providing a stable connection between the pyrazole "head" and the aniline "tail" of the fungicide. This linkage is crucial for the correct spatial orientation of the molecule to effectively bind to the active site of the SDH enzyme.
-
The N-Isopropyl Group: This bulky alkyl group plays a significant role in the molecule's interaction with the target enzyme. It can contribute to hydrophobic interactions within the binding pocket, enhancing the potency of the inhibitor. Furthermore, it can influence the compound's systemic properties within the plant.
-
The 3-Bromo Substituent: The bromine atom offers a site for potential further derivatization, allowing for the fine-tuning of the fungicide's properties. It can also influence the electronic nature of the aniline ring, which can impact the reactivity of the amine and the overall biological activity of the final product.
Experimental Protocols: Synthesis of a Representative Pyrazole Carboxamide Fungicide
The following is a detailed, step-by-step protocol for the key amide coupling reaction between this compound and a pyrazole acyl chloride, a common route to pyrazole carboxamide fungicides. This protocol is a composite of established synthetic methodologies for this class of compounds.
Diagram of the Synthetic Workflow
N-Isopropyl-3-bromoaniline as a starting material for dye production
Application Notes & Protocols
Introduction: The Versatility of Azo Dyes and the Role of N-Isopropyl-3-bromoaniline
Azo dyes represent the largest and most diverse class of synthetic organic colorants, accounting for over 60% of all dyes used in various industries.[1] Their prominence stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through simple structural modifications.[1] The fundamental chemistry involves a two-step process: the diazotization of a primary aromatic amine (the diazo component) to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile (the coupling component).[1][2]
This document provides a detailed guide to utilizing this compound as a diazo component for the synthesis of novel azo dyes. The unique structure of this starting material offers compelling opportunities for dye development:
-
The Bromo Group (-Br): As an electron-withdrawing group, the bromine atom can induce a bathochromic shift (a deepening of the color) in the final dye molecule and often improves light fastness.[3]
-
The Isopropyl Group (-CH(CH₃)₂): This bulky, hydrophobic group can enhance the dye's affinity for synthetic fibers like polyester and nylon, potentially improving wash fastness and altering its solubility profile.
These application notes provide a robust, adaptable framework for researchers to explore the synthesis, purification, and characterization of azo dyes derived from this compound, using 2-naphthol as a representative coupling partner.
Critical Safety & Handling Protocol
The synthesis of azo dyes involves hazardous materials that require strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.
1. Reagent-Specific Hazards:
-
This compound: While specific toxicological data for the N-isopropyl derivative is limited, the parent compound, 3-bromoaniline, is classified as toxic by inhalation, in contact with skin, and if swallowed.[4] It can cause skin and eye irritation and may lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen.[4][5] Assume this compound has a similar hazard profile.
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent. It is toxic if swallowed and can be fatal. Contact with acids liberates toxic nitrous fumes.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Cause severe skin burns and eye damage.
-
2-Naphthol: Harmful if swallowed and can cause serious eye irritation.
2. Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities of corrosive acids.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contamination occurs.[4]
-
Body Protection: A flame-resistant laboratory coat must be worn at all times.
-
Respiratory Protection: All operations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[6][7]
3. Waste Disposal:
-
All organic and aqueous waste containing aniline derivatives or azo dyes must be collected in designated hazardous waste containers. Do not dispose of them down the drain.
General Synthesis Pathway: A Two-Step Approach
The synthesis is logically divided into the formation of the diazonium salt and the subsequent coupling to form the dye.
Caption: Overall workflow for the synthesis of an azo dye.
Protocol 1: Diazotization of this compound
This protocol details the conversion of the primary aromatic amine into its corresponding diazonium salt. The low-temperature condition is critical because diazonium salts are thermally unstable and can violently decompose or revert to the parent aniline at higher temperatures.
Materials:
-
This compound (MW: 214.11 g/mol )
-
Concentrated Hydrochloric Acid (~12 M)
-
Sodium Nitrite (NaNO₂) (MW: 69.00 g/mol )
-
Distilled Water
-
Ice-salt bath
Procedure:
-
In a 250 mL beaker, combine 2.14 g (10 mmol) of this compound with 15 mL of distilled water and 3 mL of concentrated hydrochloric acid.
-
Stir the mixture thoroughly to form a fine slurry of the amine hydrochloride salt.
-
Cool the beaker in an ice-salt bath to an internal temperature of 0-5 °C. Maintain this temperature throughout the procedure.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold, stirring amine slurry over 20-30 minutes. Causality: A slow, controlled addition is essential to manage the exothermic reaction and prevent the localized temperature from rising, which would lead to decomposition of the product.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.
-
The resulting solution, which should be clear or pale yellow, contains the N-isopropyl-3-bromobenzene diazonium chloride. This product is highly reactive and should be used immediately in the next step.
Caption: Step-by-step workflow for the diazotization reaction.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the electrophilic aromatic substitution reaction where the diazonium salt attacks the electron-rich 2-naphthol to form the stable azo dye. The reaction is performed under alkaline conditions.
Causality Behind pH: 2-Naphthol is activated towards electrophilic attack by deprotonation of its hydroxyl group. In a basic solution (pH > 9), the more nucleophilic naphthoxide anion is formed, which readily couples with the weakly electrophilic diazonium ion.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol (MW: 144.17 g/mol )
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice bath
Procedure:
-
In a 500 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 40 mL of a 10% (w/v) aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cool this alkaline 2-naphthol solution to 5-10 °C in an ice bath with continuous stirring.
-
Slowly, and with vigorous stirring, add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.
-
A deeply colored precipitate (typically red or orange) should form immediately upon addition.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Collect the solid azo dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate runs clear and is neutral to pH paper. This removes excess salts and base.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]
-
Dry the purified product in a vacuum oven at a low temperature (<60 °C) to avoid decomposition.
Characterization and Data
The structure, purity, and properties of the synthesized dye should be confirmed using standard analytical techniques.
| Parameter | Technique | Expected Result / Observation | Rationale |
| Color | Visual | Deep red to orange solid | Formation of the extended conjugated π-system characteristic of azo dyes. |
| λmax | UV-Vis Spectroscopy | ~480-520 nm (in ethanol) | Determines the wavelength of maximum absorbance, which dictates the perceived color.[8] |
| -N=N- Stretch | FTIR Spectroscopy | Weak band at ~1450-1500 cm⁻¹ | Confirms the presence of the azo linkage.[3][9] |
| -O-H Stretch | FTIR Spectroscopy | Broad band at ~3200-3500 cm⁻¹ | Indicates the presence of the hydroxyl group from the 2-naphthol moiety.[3] |
| Aromatic Protons | ¹H NMR Spectroscopy | Multiple signals in the δ 6.5-8.5 ppm range | Confirms the aromatic structures of both the aniline and naphthol components.[3][10] |
| Purity & Yield | Gravimetric/TLC | Yields of 60-85% are typical | Assesses the efficiency of the reaction and the success of the purification. |
Applications and Further Research
The synthesized dye, 1-((3-bromo-N-isopropylphenyl)diazenyl)naphthalen-2-ol, is expected to be a disperse dye . Disperse dyes are non-ionic molecules with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers such as:
-
Polyester
-
Nylon
-
Cellulose Acetate
The performance of the dye, including its color fastness to washing, light, and sublimation, should be evaluated on these fabrics.[3][10] The presence of the halogen and the bulky alkyl group suggests that it may exhibit good sublimation fastness, a critical property for dyeing polyester at high temperatures.[3]
Researchers can further explore this system by:
-
Varying the Coupling Component: Replacing 2-naphthol with other phenols, naphthols, or aromatic amines will produce a library of dyes with different colors and properties.
-
Introducing Solubilizing Groups: Sulfonation of the dye molecule could convert it into an acid dye, making it suitable for dyeing protein fibers like wool and silk.
References
-
Otutu, J. O., Efurhievwe, E. M., & Ameru, S. U. (n.d.). Synthesis of disazo disperse dye compounds derived from 4- bromoaniline and 3-aminophenol as potential near infra-red absorbers. IISTE.org. [Link]
-
Otutu, J. O. (n.d.). Synthesis of disazo disperse dye compounds derived from 4-bromoaniline and 3-aminophenol as potential near infra-red absorbers. Chemistry and Materials Research. [Link]
-
(n.d.). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal. [Link]
-
Otutu, J. O., et al. (2019). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. Bulletin of the Chemical Society of Ethiopia. [Link]
-
Otutu, J. O., et al. (2019). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. ResearchGate. [Link]
-
(n.d.). The Synthesis of Azo Dyes. Department of Chemistry, University of Calgary. [Link]
-
Pinto, M., et al. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules. [Link]
-
Ali, B. A. (2024). Synthesis, Characterization and Analytical Study of New Azo Dye. Tikrit Journal of Pure Science. [Link]
-
Al-Rubaie, A. Z., & Mhessn, R. J. (2012). Synthesis and Characterization of Some Organic Dyes. Prime Scholars. [Link]
-
Al-Adilee, K. J., & Mohammad, A. H. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impact Factor. [Link]
-
Narasimha, S. A., et al. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry. [Link]
-
A. A. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon. [Link]
-
(n.d.). Spectroscopic analysis of Reactive dyeing. ResearchGate. [Link]
-
Arora, A. (2018). (L-27) Di-Azo Coupling Reactions || Dye Formation || with mechanism || JEE NEET || By Arvind Arora. YouTube. [Link]
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- 4. oxfordlabchem.com [oxfordlabchem.com]
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- 10. iiste.org [iiste.org]
Mastering the Purification of N-Isopropyl-3-bromoaniline: A Senior Application Scientist's Guide
For Immediate Release
[SHANGHAI, CN – January 15, 2026] – For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the purity of starting materials and intermediates is paramount. N-Isopropyl-3-bromoaniline, a key building block in the development of various pharmaceutical and agrochemical compounds, often presents purification challenges due to the presence of regioisomers, unreacted starting materials, and oxidation byproducts. This comprehensive guide provides detailed application notes and protocols for the effective purification of crude this compound, ensuring high-purity material for downstream applications.
Understanding the Target Molecule and Its Impurities
This compound possesses a molecular weight of 214.11 g/mol and its chemical structure consists of a bromine atom and an isopropylamino group attached to a benzene ring. The inherent basicity of the amine group and the potential for isomerization during synthesis are key factors to consider when developing a purification strategy.
Common impurities encountered in crude this compound include:
-
Regioisomers: Isomers with the bromine atom or isopropylamino group at different positions on the aniline ring.
-
Starting Materials: Unreacted 3-bromoaniline or isopropylating agents.
-
Oxidation Products: Aromatic amines are susceptible to oxidation, leading to colored impurities.[1]
-
Solvent Residues: Residual solvents from the reaction workup.
A thorough understanding of the potential impurity profile is crucial for selecting the most appropriate purification technique.
Strategic Approaches to Purification
The choice of purification method is dictated by the physical properties of this compound and its impurities. The primary techniques explored in this guide are vacuum distillation, recrystallization, and column chromatography.
Vacuum Distillation: A First Line of Defense
For thermally stable compounds with differing boiling points from their impurities, vacuum distillation is a powerful purification tool.[1] Given that N-isopropylaniline has a boiling point of 203 °C at atmospheric pressure, it is reasonable to infer that this compound will have a higher boiling point, making vacuum distillation a suitable option to remove more volatile impurities.[2]
Causality Behind Experimental Choices:
-
Reduced Pressure: Lowering the pressure reduces the boiling point of the compound, preventing thermal degradation that can occur at elevated temperatures.
-
Fractional Distillation: For separating compounds with close boiling points, a fractional distillation column provides a larger surface area for repeated vaporization and condensation cycles, leading to a more efficient separation.
Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a receiving flask. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Initiating Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point range of the purified product. Monitor the distillation temperature closely.
-
Analysis: Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Workflow for Vacuum Distillation of this compound
Caption: Workflow for the purification of this compound by vacuum distillation.
Recrystallization: Harnessing Solubility Differences
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvent systems for anilines include ethanol/water mixtures or hydrocarbon solvents like hexanes.[5]
-
Cooling Rate: Slow cooling promotes the formation of large, pure crystals, while rapid cooling can trap impurities within the crystal lattice.
Protocol for Recrystallization:
-
Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, hexanes, toluene, and mixtures thereof) at room and elevated temperatures to identify a suitable recrystallization solvent.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
Workflow for Recrystallization of this compound
Caption: General workflow for the purification of this compound by recrystallization.
Column Chromatography: For High-Purity Separation
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[6] For aromatic amines like this compound, which are basic, special considerations are necessary when using silica gel, an acidic stationary phase.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a common choice, but its acidic nature can lead to tailing or decomposition of basic compounds. To mitigate this, the silica gel can be deactivated by pre-treating it with a solution containing a small amount of a volatile base like triethylamine. Alternatively, a more inert stationary phase like alumina can be used.[6]
-
Mobile Phase (Eluent): A solvent system of appropriate polarity is chosen to achieve good separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The optimal solvent ratio is typically determined by thin-layer chromatography (TLC).[7]
Protocol for Column Chromatography:
-
TLC Analysis: Develop a suitable mobile phase system using TLC. The ideal system should give a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Column Packing: Pack a chromatography column with silica gel (or alumina) using a slurry method with the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow for Column Chromatography of this compound
Caption: Workflow for the purification of this compound by column chromatography.
Quantitative Data Summary
| Purification Technique | Expected Purity | Expected Yield | Key Considerations |
| Vacuum Distillation | >98% | 60-80% | Compound must be thermally stable. Effective for removing volatile or non-volatile impurities. |
| Recrystallization | >99% | 50-90% | Compound must be a solid at room temperature. Requires a suitable solvent system. |
| Column Chromatography | >99% | 40-80% | Highly effective for complex mixtures. Requires optimization of stationary and mobile phases. Potential for sample loss on the column. |
Conclusion
The successful purification of crude this compound is a critical step in ensuring the quality and reliability of subsequent synthetic transformations. The choice of purification technique depends on the nature and quantity of impurities present, as well as the physical state of the crude product. By understanding the principles behind vacuum distillation, recrystallization, and column chromatography, and by carefully following the detailed protocols provided, researchers can consistently obtain high-purity this compound, thereby advancing their research and development efforts.
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Hart, J. S., Parsons, S., & Love, J. B. (n.d.). Synthesis of isopropyl aniline (imine). The Royal Society of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). How to run column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). RU2109729C1 - Method of simultaneous synthesis of ortho- and para-bromoanilines.
-
Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropylaniline. Retrieved from [Link]
-
Studylib. (n.d.). p-Bromoaniline Synthesis: A Lab Protocol. Retrieved from [Link]
-
TradeIndia. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Retrieved from [Link]
Sources
Application Note & Industrial Protocol: Scale-Up Synthesis of N-Isopropyl-3-bromoaniline
Abstract
N-Isopropyl-3-bromoaniline is a key intermediate in the synthesis of various high-value fine chemicals, including pharmaceuticals and agrochemicals. Its molecular structure, featuring an isopropylamino group and a bromine atom on the aniline scaffold, makes it a versatile building block for introducing specific functionalities and tuning molecular properties. This document provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, process chemists, and drug development professionals. We focus on the industrially robust method of reductive amination, detailing the reaction mechanism, a step-by-step production protocol, process optimization strategies, and critical safety and handling considerations.
Introduction and Strategic Overview
The N-alkylation of anilines is a cornerstone of industrial organic synthesis.[1] While several methods exist for this transformation, including direct alkylation with alkyl halides, they often suffer from drawbacks like over-alkylation and the use of harsh conditions.[2][3][4] For the industrial production of this compound, reductive amination stands out as the most efficient, selective, and scalable strategy.[5]
This process involves the reaction of 3-bromoaniline with a carbonyl compound (acetone) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[6][7] This one-pot approach prevents the formation of tertiary amines and typically proceeds under mild conditions, making it highly suitable for large-scale manufacturing.[5]
Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 3-Bromoaniline | C₆H₆BrN | 172.02 g/mol | Off-white to light brown solid/liquid | 16-19 | 251 |
| Acetone | C₃H₆O | 58.08 g/mol | Colorless liquid | -95 | 56 |
| This compound | C₉H₁₂BrN | 214.10 g/mol | Not specified (typically an oil) | Not specified | Not specified |
The Synthetic Pathway: Reductive Amination
The core of this protocol is the reductive amination of 3-bromoaniline with acetone. The reaction proceeds in two main stages within a single pot:
-
Imine Formation: The nucleophilic amino group of 3-bromoaniline attacks the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is typically catalyzed by a weak acid.
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond. This is accomplished using a reducing agent that is mild enough not to reduce the acetone starting material.[6]
A common and effective reducing agent for this transformation is Sodium Cyanoborohydride (NaBH₃CN), which is stable in weakly acidic conditions required for imine formation.[8] An alternative, which avoids the use of cyanide, is Sodium Triacetoxyborohydride (NaBH(OAc)₃).[6] For industrial-scale green chemistry, catalytic hydrogenation over a supported metal catalyst (e.g., Pd/C) is the most ideal agent.[9]
Detailed Industrial Scale-Up Protocol
This protocol is designed for a nominal 10 kg batch size of this compound. All operations must be conducted in a well-ventilated chemical processing area with appropriate engineering controls.
Materials and Equipment
| Reagent / Solvent | Grade | Quantity | Moles | Supplier CAS |
| 3-Bromoaniline | ≥98% | 15.0 kg | 87.2 mol | 591-19-5 |
| Acetone | ACS Grade | 15.2 kg (19.3 L) | 261.6 mol | 67-64-1 |
| Methanol | Anhydrous | 75 L | - | 67-56-1 |
| Acetic Acid | Glacial | 5.2 kg (5.0 L) | 87.2 mol | 64-19-7 |
| Sodium Cyanoborohydride (NaBH₃CN) | ≥95% | 6.0 kg | 95.5 mol | 25895-60-7 |
| Sodium Hydroxide (50% aq. soln.) | Technical | As needed | - | 1310-73-2 |
| Toluene | Technical | 60 L | - | 108-88-3 |
| Brine (Saturated NaCl) | Technical | 30 L | - | 7647-14-5 |
Equipment:
-
250 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet/outlet.
-
Addition funnel or pump for controlled liquid addition.
-
pH meter or pH strips.
-
Separatory funnel or vessel (appropriately sized for extraction).
-
Rotary evaporator or vacuum distillation unit suitable for solvent removal and product purification.
Step-by-Step Synthesis Procedure
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and free of contaminants.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
-
Charging Reactants:
-
Charge the reactor with 3-Bromoaniline (15.0 kg).
-
Add Methanol (75 L) and begin agitation.
-
Add Acetone (15.2 kg). A slight exotherm may be observed.
-
Slowly add glacial Acetic Acid (5.2 kg) over 15-20 minutes. The acetic acid acts as a catalyst for imine formation.
-
-
Imine Formation:
-
Stir the mixture at ambient temperature (20-25°C) for 1-2 hours.
-
In-Process Check (IPC): Take a sample and analyze by TLC or GC to confirm the consumption of 3-bromoaniline and the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0-5°C using the reactor jacket.
-
In a separate vessel, carefully dissolve Sodium Cyanoborohydride (6.0 kg) in Methanol (20 L). Caution: NaBH₃CN is highly toxic. Handle with extreme care in a ventilated area.
-
Slowly add the NaBH₃CN solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
-
Reaction Quench and Work-up:
-
IPC: Analyze a sample by GC or LC-MS to confirm reaction completion (disappearance of the imine intermediate).
-
Slowly and carefully quench the reaction by adding water (50 L). Caution: This may generate hydrogen gas. Ensure adequate ventilation and no ignition sources.
-
Adjust the pH of the mixture to >10 using a 50% aqueous sodium hydroxide solution to neutralize the acetic acid and decompose any remaining borohydride complexes.
-
Concentrate the mixture under reduced pressure to remove the majority of the methanol.
-
-
Extraction and Washing:
-
Transfer the aqueous slurry to a suitable extraction vessel.
-
Add Toluene (30 L) and agitate thoroughly. Allow the layers to separate and collect the organic (upper) layer.
-
Extract the aqueous layer again with Toluene (2 x 15 L).
-
Combine all organic extracts.
-
Wash the combined organic layer with water (20 L) and then with brine (20 L) to remove inorganic impurities.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator or the reactor's distillation setup.
-
-
Purification:
-
The crude this compound is purified by vacuum distillation .
-
Collect the product fraction at the appropriate temperature and pressure (literature values will guide the exact conditions, but expect a boiling point significantly lower than 251°C under vacuum). This step is crucial for removing non-volatile impurities and any unreacted starting material.
-
Quality Control Specifications
| Test | Specification | Method |
| Appearance | Yellow to brown liquid | Visual |
| Purity (Assay) | ≥ 98.0% | Gas Chromatography (GC) |
| Identity | Conforms to reference spectrum | ¹H NMR, MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Industrial Workflow Visualization
Sources
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- 2. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 3. Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Notes and Protocols for the Safe Handling and Storage of N-Isopropyl-3-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for N-Isopropyl-3-bromoaniline. Due to the limited availability of specific safety data for this compound, the following protocols are synthesized from information on structurally related compounds, including 3-bromoaniline and 4-bromoaniline, and established best practices for handling aromatic amines and halogenated hydrocarbons. These guidelines are intended to provide a robust framework for minimizing risk and ensuring the safety of laboratory personnel.
Hazard Identification and Risk Assessment
This compound is a substituted aniline and as such, should be handled with caution. Based on data from analogous compounds, it is predicted to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] Prolonged or repeated exposure may lead to more severe health effects, including potential damage to organs. Aromatic amines, as a class, are known to be absorbed through the skin and can lead to methemoglobinemia, characterized by cyanosis (a blueish discoloration of the skin).[3][6][7]
GHS Hazard Classification (Predicted)
The following Globally Harmonized System (GHS) classifications are anticipated for this compound based on data for 3-bromoaniline and 4-bromoaniline:
-
Acute Toxicity, Inhalation (Category 3 or 4) [4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1][8]
-
Specific Target Organ Toxicity — Repeated Exposure (Category 2)
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1)
Physical and Chemical Properties
While specific data for this compound is scarce, the properties of the parent compound, 3-bromoaniline, are provided for reference.
| Property | Value for 3-Bromoaniline |
| Molecular Formula | C6H6BrN[9] |
| Molecular Weight | 172.02 g/mol [5][9] |
| Appearance | Off-white to light brown crystalline solid or clear light yellow liquid[5] |
| Melting Point | 15-18 °C[9] |
| Boiling Point | 251 °C[8] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[5] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure.[10][11][12]
Recommended PPE Ensemble
-
Hand Protection : Double-gloving is recommended. Wear a pair of nitrile inner gloves and a pair of thicker, chemical-resistant outer gloves (e.g., neoprene or viton).[10][13] Gloves must be inspected before use and changed immediately if contaminated.[1]
-
Eye and Face Protection : Chemical safety goggles that meet ANSI Z.87.1 standards are required.[13] A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[3][13][14]
-
Skin and Body Protection : A flame-resistant lab coat is essential.[13] For procedures with a higher risk of splashing, a chemical-resistant apron or a disposable chemical-resistant suit should be worn.[10] Full-length pants and closed-toe shoes are mandatory.[13]
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][13][15]
Safe Handling and Experimental Protocols
A proactive approach to safety is crucial when working with this compound.
General Handling Procedures
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[2][15]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][2]
-
Do not eat, drink, or smoke in the laboratory.[17]
Weighing and Dispensing Protocol
-
Don the appropriate PPE as outlined in Section 2.
-
Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid material. Avoid creating dust.
-
If the compound is a liquid, use a calibrated pipette or syringe for accurate and contained transfer.
-
Clean any spills immediately following the procedures in Section 5.
-
Securely close the container after use.
Reaction Setup and Work-up Protocol
-
Set up all reactions in a chemical fume hood.
-
Ensure all glassware is clean, dry, and free of cracks.
-
Use a sealed reaction system to prevent the escape of vapors.
-
During work-up procedures involving extractions or washes, be mindful of potential pressure build-up in separatory funnels and vent them appropriately.
-
Quench reactions carefully, especially if they are exothermic.
-
All waste materials should be disposed of according to the guidelines in Section 6.
Storage Procedures
Proper storage is critical to maintaining the stability of this compound and preventing accidental exposure.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][6][17]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[4][8][15][18]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Some related anilines are sensitive to light and air; therefore, storage in a dark, inert atmosphere is recommended.[15]
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
Spills and Leaks
-
Ensure adequate ventilation.[1]
-
Wearing the full PPE ensemble described in Section 2, contain the spill.
-
For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent pad.[3][8]
-
For larger spills, dike the area to prevent spreading.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][6][7]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[7]
-
Do not allow the spilled material to enter drains or waterways.[1]
First Aid Measures
-
In case of skin contact : Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][14] Seek immediate medical attention.[1][14]
-
In case of eye contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[14]
-
If inhaled : Move the victim to fresh air immediately.[2][6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[14]
-
If swallowed : Do NOT induce vomiting.[6] Rinse the mouth with water.[1][6] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2]
Firefighting Measures
-
Suitable extinguishing media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]
-
Special hazards : When heated to decomposition, it may emit toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[4][14][18]
-
Protective equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4][6]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of waste in accordance with all federal, state, and local environmental regulations.[3]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[3]
-
Do not dispose of down the drain or in the regular trash.[1][19]
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. (n.d.). Retrieved from [Link]
-
(For Synthesis) (p-Bromoaniline) MSDS CAS - Oxford Lab Fine Chem LLP. (n.d.). Retrieved from [Link]
-
3-Bromo-4-isopropylaniline. PubChem. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - 3-BROMO ANILINE 98%. (n.d.). Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - p-Bromoaniline. Cole-Parmer. (n.d.). Retrieved from [Link]
-
3-Bromoaniline. PubChem. (n.d.). Retrieved from [Link]
-
3-Bromoaniline - SAFETY DATA SHEET. (2018, March 9). Retrieved from [Link]
-
Isopropyl alcohol - Zaera Research Group. (2022, October 11). Retrieved from [Link]
-
N-Isopropyl 4-bromo-2-nitroaniline. PubChem. (n.d.). Retrieved from [Link]
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- 3. oxfordlabchem.com [oxfordlabchem.com]
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- 5. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
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- 7. P-BROMOANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 9. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. N-Isopropyl-2-bromoaniline 95% | CAS: 156643-24-2 | AChemBlock [achemblock.com]
- 17. spectrumchemical.com [spectrumchemical.com]
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- 19. zaeralab.ucr.edu [zaeralab.ucr.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-Isopropyl-3-bromoaniline
Welcome to the technical support center for the synthesis of N-Isopropyl-3-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The most common and efficient method for its preparation is the reductive amination of 3-bromoaniline with acetone.[3][4] This process involves the formation of an intermediate imine, which is then reduced to the desired secondary amine. While seemingly straightforward, this reaction can present several challenges, particularly concerning yield and purity, often stemming from the reduced nucleophilicity of the starting aniline due to the electron-withdrawing nature of the bromine substituent.[5]
This guide provides practical, experience-based solutions to common problems encountered during this synthesis, ensuring a more robust and reproducible experimental outcome.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a common frustration, often attributable to several factors. Let's break down the potential causes and their solutions.
-
Cause 1: Incomplete Imine Formation. The first step of reductive amination, the formation of the imine from 3-bromoaniline and acetone, is a reversible equilibrium reaction. Due to the electron-withdrawing bromine group, 3-bromoaniline is less nucleophilic than aniline, which can make imine formation sluggish.[5]
-
Solution:
-
Use of a Dehydrating Agent: The formation of an imine releases a molecule of water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), can shift the equilibrium towards the imine product.
-
Acid Catalysis: The reaction is catalyzed by mild acid. Adding a catalytic amount of a weak acid, like acetic acid, can significantly accelerate imine formation. However, be cautious as too much acid can protonate the starting aniline, rendering it non-nucleophilic.[6]
-
Azeotropic Removal of Water: For larger-scale reactions, removing water azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene can be highly effective.
-
-
-
Cause 2: Competing Reduction of Acetone. If a strong reducing agent like sodium borohydride (NaBH₄) is added before the imine has had sufficient time to form, it can reduce the acetone to isopropanol, consuming your reagent and lowering the yield.[3][7]
-
Solution:
-
Stepwise Addition: First, allow the 3-bromoaniline and acetone to stir, with a catalyst if used, for a period to allow for imine formation. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm imine formation before adding the reducing agent.
-
Use of a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that are more selective for the imine over the ketone, especially under mildly acidic conditions.[3][8] This allows for a one-pot reaction where all reagents can be mixed from the start.
-
-
-
Cause 3: Suboptimal Reaction Conditions. Temperature, solvent, and reaction time all play crucial roles in the reaction's success.
-
Solution:
-
Temperature: While room temperature is often sufficient, gentle heating (40-50 °C) can sometimes improve the rate of imine formation. However, excessively high temperatures can lead to side reactions.
-
Solvent: Protic solvents like methanol or ethanol are commonly used with NaBH₄.[7] For milder reducing agents like NaBH(OAc)₃, aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[9]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Q2: I'm observing the formation of a significant amount of a byproduct. What could it be and how do I prevent it?
The most common byproduct in this reaction is the dialkylated product, N,N-diisopropyl-3-bromoaniline.
-
Cause: Over-alkylation. The product, this compound, is a secondary amine and can react with another molecule of acetone and the reducing agent to form the tertiary amine. This is particularly problematic if there is an excess of acetone and reducing agent.[10]
-
Solution:
-
Control Stoichiometry: Use a slight excess of 3-bromoaniline relative to acetone (e.g., 1.1:1). This ensures that acetone is the limiting reagent and minimizes the chance of a second isopropylation.
-
Slow Addition of Reducing Agent: Adding the reducing agent portion-wise can help to maintain a low concentration of the reducing species, favoring the reduction of the initially formed imine over the subsequent reaction of the product amine.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation, which may have a higher activation energy.
-
-
Q3: My purification by column chromatography is difficult, and I'm getting impure fractions. What can I do?
Purification can be challenging due to the similar polarities of the starting material, product, and potential byproducts.
-
Cause: Co-elution of Components. 3-bromoaniline, this compound, and N,N-diisopropyl-3-bromoaniline can have close Rf values on silica gel.
-
Solution:
-
Optimize Your Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can improve separation. Adding a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the amine spots on the silica gel.
-
Alternative Purification Methods:
-
Acid-Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude product in a nonpolar organic solvent like dichloromethane and wash with a dilute acid solution (e.g., 1M HCl). The amines will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amines extracted back into an organic solvent. This can help to remove non-basic impurities.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
-
-
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for this synthesis?
The choice of reducing agent depends on your desired reaction setup (one-pot vs. stepwise) and safety considerations.
| Reducing Agent | Advantages | Disadvantages | Recommended Solvent |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available.[11] | Can reduce acetone if added too early.[3][7] | Methanol, Ethanol[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over ketones, allowing for a one-pot reaction.[3][8] | Highly toxic and can release hydrogen cyanide gas upon acidification.[11] | Methanol |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and less toxic than NaBH₃CN.[3][9] | More expensive, lower hydride efficiency. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE)[9] |
For general laboratory use, sodium triacetoxyborohydride is often the preferred choice due to its selectivity and lower toxicity, allowing for a convenient one-pot procedure.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 10-20% ethyl acetate in hexanes). You should see the spot for 3-bromoaniline (starting material) disappear and a new, less polar spot for this compound (product) appear. The imine intermediate may also be visible. Staining with potassium permanganate (KMnO₄) can help visualize the spots.
Q3: What are the key safety precautions for this reaction?
-
3-Bromoaniline: Is toxic and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetone: Is highly flammable. Avoid open flames and ensure good ventilation.
-
Reducing Agents: React with water and acids to produce flammable hydrogen gas. Quench the reaction carefully by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Sodium Cyanoborohydride: Is highly toxic. Handle with extreme care and avoid acidification of the waste, which would generate toxic hydrogen cyanide gas.
Experimental Protocols
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride
This protocol is recommended for its simplicity and good control over the reaction.
-
To a round-bottom flask, add 3-bromoaniline (1.0 eq) and dichloromethane (DCM, 5-10 mL per mmol of aniline).
-
Add acetone (1.05 eq) and acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes).
Protocol 2: Stepwise Synthesis using Sodium Borohydride
This protocol is a more economical option but requires careful monitoring.
-
In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) in methanol (5-10 mL per mmol of aniline).
-
Add acetone (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring for imine formation by TLC.
-
Once imine formation is significant, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. [Link]
-
Taylor & Francis Online. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. [Link]
-
Reddit. (2024). What's wrong with my reductive amination? I barely got any product. [Link]
-
Royal Society of Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Reddit. (2021). Ways to reduce the bis amination during a reductive amination?[Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine). [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. [Link]
-
MDPI. (2011). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. [Link]
-
YouTube. (2018). Reductive Amination. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2017). Preparation of p-Bromoaniline. [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
ResearchGate. (2018). Synthesis of meta-Substituted Anilines via Three-Component Reaction of Acetone, Amines, and 1,3-Diketones. [Link]
-
Scribd. (n.d.). EXP10 Synthesis of P Bromoaniline. [Link]
-
Chemistry LibreTexts. (2021). 12: Bromination of Acetone. [Link]
- Google Patents. (n.d.).
-
Truman ChemLab. (2013). Bromination of Acetone. [Link]
-
Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. [Link]
-
ResearchGate. (2025). Catalytic N-Alkylation of Anilines. [Link]
-
National Institutes of Health. (2020). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
Sources
- 1. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 2. Page loading... [wap.guidechem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Support Center: Synthesis of N-Isopropyl-3-bromoaniline
Welcome to the technical support center for the synthesis of N-Isopropyl-3-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this important synthetic transformation. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to not only execute the synthesis but also to effectively troubleshoot any issues that may arise.
I. Introduction to the Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The most common and efficient laboratory-scale synthesis is the reductive amination of 3-bromoaniline with acetone. This method is generally preferred due to its operational simplicity and the ready availability of the starting materials.[2]
The reaction proceeds in two key steps: the formation of an imine intermediate from the reaction of 3-bromoaniline and acetone, followed by the in-situ reduction of the imine to the desired N-isopropyl amine.
II. Core Synthesis Protocol: Reductive Amination
This section provides a detailed, step-by-step methodology for the synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination of 3-Bromoaniline
Materials:
-
3-Bromoaniline
-
Acetone
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.0 eq) in anhydrous methanol.
-
Add acetone (1.5 - 3.0 eq). A slight excess of acetone is used to drive the imine formation.
-
Optional: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of 3-bromoaniline and the formation of the imine (a new, less polar spot).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise. Be cautious as the addition of NaBH₄ can cause gas evolution (hydrogen).[3][4]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent system should be optimized based on TLC analysis.
-
III. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the reductive amination reaction for this synthesis?
A1: The reaction proceeds via a two-step mechanism. First, the nucleophilic amino group of 3-bromoaniline attacks the carbonyl carbon of acetone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (a Schiff base). In the second step, the hydride from sodium borohydride attacks the electrophilic carbon of the imine, reducing the C=N double bond to a C-N single bond, yielding the final this compound product.
Q2: Why is an excess of acetone and sodium borohydride used?
A2: An excess of acetone helps to drive the equilibrium of the first step towards the formation of the imine. An excess of sodium borohydride is used to ensure the complete reduction of the imine intermediate and to compensate for any decomposition of the reducing agent by the protic solvent (methanol).[4]
Q3: Can other reducing agents be used?
A3: Yes, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used.[2] NaBH₃CN is particularly useful as it is more selective for the reduction of imines in the presence of ketones, which can minimize the side reaction of acetone reduction.[2] However, NaBH₄ is often preferred due to its lower toxicity and cost.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Incorrect reaction conditions. | 1. Confirm imine formation: Before adding NaBH₄, check for the disappearance of the 3-bromoaniline spot and the appearance of a new, less polar spot on TLC. If imine formation is slow, add a catalytic amount of acetic acid. 2. Check NaBH₄: Use fresh, properly stored sodium borohydride. Old or improperly stored NaBH₄ can be less reactive. 3. Optimize conditions: Ensure the use of anhydrous methanol. Water can decompose the NaBH₄.[3] |
| Presence of Unreacted 3-Bromoaniline | 1. Insufficient acetone. 2. Incomplete imine formation. 3. Insufficient reaction time for imine formation. | 1. Increase acetone: Use a larger excess of acetone (up to 5 equivalents). 2. Catalyze imine formation: Add a catalytic amount of acetic acid. 3. Extend reaction time: Allow the imine formation step to proceed for a longer duration before adding the reducing agent. |
| Presence of Imine Intermediate in Final Product | 1. Insufficient reducing agent. 2. Incomplete reduction. | 1. Increase NaBH₄: Add a larger excess of sodium borohydride. 2. Extend reduction time: Allow the reduction step to stir for a longer period. Monitor by TLC until the imine spot is no longer visible. |
| Formation of N,N-diisopropyl-3-bromoaniline (Over-alkylation) | The product, this compound, is also nucleophilic and can react with another molecule of acetone and be reduced. | 1. Control stoichiometry: Use a smaller excess of acetone. 2. Slow addition of NaBH₄: Add the reducing agent slowly at a low temperature to control the reaction rate. 3. Purification: This byproduct can usually be separated from the desired product by column chromatography. |
| Formation of Isopropanol | Reduction of the acetone starting material by NaBH₄. | This is a common side reaction. It is generally not a major issue as isopropanol is a solvent and is easily removed during work-up. Using a more selective reducing agent like NaBH₃CN can minimize this. |
IV. Visualizing the Process: Diagrams
To provide a clearer understanding of the chemical transformations and troubleshooting logic, the following diagrams have been created.
Diagram 1: Synthesis of this compound
Caption: Reductive amination pathway.
Diagram 2: Common Side Reactions
Caption: Potential side reaction pathways.
Diagram 3: Troubleshooting Workflow
Caption: A logical troubleshooting guide.
V. References
-
Hickinbottom, W. J. J. Chem. Soc.1936 , 992-994. [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
-
Organic Syntheses. Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. [Link]
-
Indian Journal of Chemistry. Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. [Link]
-
Reddit. Reductive amination difficulties - poor conversion. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Wikipedia. 2,6-Diisopropylaniline. [Link]
-
Common Organic Chemistry. Sodium Borohydride. [Link]
-
PubChem. N,N-Diisopropylaniline. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Syntheses. 2,4-DIMETHYLQUINOLINE. [Link]
-
ResearchGate. Aniline Alkylation over Solid Acid Catalysts. [Link]
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts? [Link]
-
The Journal of Organic Chemistry. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]
-
Acta Chimica Slovenica. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
ResearchGate. Novel Combination of Sodium Borohydride and Reusable Polyaniline Salt Catalyst for Rapid and Efficient Reductive Amination of Carbonyl Compounds. [Link]
-
Google Patents. Preparation method of bromoaniline.
Sources
Technical Support Center: Challenges in the Purification of N-Isopropyl-3-bromoaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-Isopropyl-3-bromoaniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this important synthetic intermediate. My goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your purification strategy effectively. This compound, being a substituted aniline, presents a unique set of challenges, primarily related to its sensitivity to oxidation and its chromatographic behavior. This document will serve as a comprehensive resource to address these issues head-on.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the handling and purification of crude this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. However, several common impurities can be anticipated:
-
Unreacted Starting Materials: Depending on the synthesis, this could be 3-bromoaniline or N-isopropylaniline.[1][2]
-
Over-Alkylation Products: If the synthesis involves the isopropylation of 3-bromoaniline, the formation of N,N-diisopropylaniline derivatives is a potential side reaction, although sterically hindered.
-
Isomeric Byproducts: If synthesizing via bromination of N-isopropylaniline, you may encounter regioisomers such as 2-bromo and 4-bromo N-isopropylaniline.[3] The directing effects of the N-isopropyl group can lead to a mixture of products.[4]
-
Oxidation Products: Anilines are notoriously susceptible to air oxidation, which can lead to the formation of colored polymeric impurities. This is often the cause of a crude product appearing as a dark brown or reddish oil.
-
Residual Solvents and Reagents: Standard impurities from the reaction workup, such as high-boiling point solvents (e.g., DMF, DMSO) or leftover reaction reagents.
Q2: My crude product is a very dark, almost black, oil. Is the product lost?
A2: Not necessarily. This is a very common observation for anilines. The dark coloration is typically due to a small amount of highly colored oxidation byproducts. While these impurities must be removed, the bulk of your desired compound is likely intact. It is crucial to handle the material with minimal exposure to air and light. Storing the crude product under an inert atmosphere (nitrogen or argon) and in the cold can slow further degradation before you proceed with purification.
Q3: Should I prioritize column chromatography or recrystallization for purification?
A3: For this compound, column chromatography is almost always the superior initial choice . The compound is often isolated as an oil or a very low-melting solid, which makes recrystallization challenging.[5][6] Recrystallization attempts are frequently plagued by a phenomenon known as "oiling out," where the compound separates as a liquid instead of forming crystals. Chromatography allows for the effective separation of the colored oxidation products and isomeric impurities that are difficult to remove otherwise.[7]
Q4: I'm seeing significant streaking on my TLC plate, and I suspect my compound is degrading on the silica gel column. What is causing this?
A4: This is a classic problem when purifying amines on standard silica gel. The underlying cause is an acid-base interaction. The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic. The basic lone pair of electrons on the nitrogen atom of your aniline interacts strongly with these acidic sites.[7] This strong binding leads to poor elution, resulting in significant tailing (streaking) on TLC plates and potential degradation or irreversible adsorption on a column. The solution is to deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.[7]
Section 2: Troubleshooting Guide: Flash Column Chromatography
This guide provides solutions to specific problems encountered during the chromatographic purification of this compound.
Problem 1: Poor separation between my product and a closely-running impurity.
-
Underlying Cause: The polarity of your chosen eluent system is not optimized to resolve compounds with very similar Rf values, which is common with isomers.[7]
-
Troubleshooting & Optimization:
-
Systematic Eluent Screening: Use Thin-Layer Chromatography (TLC) to test a variety of solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent.
-
Vary Solvent Ratios: Test fine gradations in your solvent ratio (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate) to find the optimal separation window. Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation on the column.[8]
-
Try Different Solvent Systems: If hexane/ethyl acetate fails, try hexane/dichloromethane or hexane/ether. Different solvents offer different selectivities and can alter the elution order.[7]
-
Employ Gradient Elution: Start with a very non-polar mobile phase to elute non-polar impurities, then gradually increase the polarity of the eluent over the course of the separation. This can sharpen the elution band of your product and improve resolution from impurities that are slightly more polar.[9]
-
Problem 2: The product is streaking badly on the column, leading to low yield and impure fractions.
-
Underlying Cause: Strong interaction with acidic silanol groups on the silica surface.[7]
-
Troubleshooting & Optimization:
-
Deactivate the Silica Gel: This is the most effective solution. Add 0.5-1% triethylamine (Et₃N) to your mobile phase. The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica, allowing your aniline product to elute cleanly with minimal tailing.[7]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral or basic alumina. However, always test this with TLC first, as the compound's reactivity can differ on alumina.[7]
-
Minimize Column Contact Time: Use flash chromatography (applying pressure with air or nitrogen) rather than gravity chromatography. A shorter, wider column can also reduce the residence time of the compound on the stationary phase.[7]
-
Chromatography Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: A logical workflow for diagnosing and solving common TLC and column chromatography issues.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Purification by Flash Column Chromatography with Eluent Deactivation
This protocol assumes a starting crude mass of approximately 2.0 g. Adjust silica and solvent volumes accordingly for different scales. A general rule is to use a silica gel to crude material ratio of at least 50:1 by weight for effective separation.[7]
-
Eluent Selection via TLC:
-
Prepare several test eluents, for example: 95:5, 90:10, and 85:15 Hexane:Ethyl Acetate. To each, add 0.5% v/v triethylamine.
-
Dissolve a tiny amount of your crude oil in dichloromethane.
-
Spot the crude mixture on three separate TLC plates and develop them in the prepared eluent systems.
-
Visualize under a UV lamp (254 nm). Select the system that gives your product an Rf of ~0.3 and the best separation from impurities. For this example, we will assume 90:10 Hexane:EtOAc + 0.5% Et₃N is optimal.
-
-
Column Preparation (Slurry Packing):
-
Secure a glass chromatography column vertically in a fume hood. Place a small cotton plug at the bottom and add a 1 cm layer of sand.
-
In a beaker, measure ~100 g of silica gel (230-400 mesh).
-
Prepare ~600 mL of the optimal eluent (90:10 Hexane:EtOAc + 0.5% Et₃N).
-
In the beaker, create a slurry of the silica gel with a portion of the eluent. It should be free-flowing but not overly dilute.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock and drain the excess solvent until the solvent level is just above the silica bed. Crucially, do not let the column run dry. Add a final 1 cm layer of sand on top of the silica bed.[8]
-
-
Sample Loading and Elution:
-
Dissolve your crude this compound (~2.0 g) in a minimal amount of dichloromethane (~3-5 mL).
-
To this solution, add ~1-2 g of silica gel and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This is the dry-loading method, which generally provides better resolution.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
Gently add your mobile phase to the column, being careful not to disturb the top layer.
-
Apply gentle pressure with a nitrogen or air line to begin elution, maintaining a steady flow rate.
-
Begin collecting fractions immediately.
-
-
Fraction Analysis:
-
Monitor the elution process by collecting small fractions (e.g., 20 mL) and analyzing them by TLC.
-
Spot every few fractions on a TLC plate, alongside a spot of your crude starting material for reference.
-
Combine all fractions that contain only the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. The added triethylamine is volatile and should be removed under vacuum.
-
Place the resulting oil under high vacuum for several hours to remove any final traces of solvent.
-
Section 4: Data Summary Table
Table 1: Properties of Common Solvents for Chromatography
This table provides a quick reference for selecting solvents for both chromatography and potential recrystallization trials.
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes |
| n-Hexane | 0.1 | 69 | 1.9 | Standard non-polar phase for normal-phase chromatography. |
| Dichloromethane (DCM) | 3.1 | 40 | 9.1 | Good for dissolving crude product; use with caution due to volatility. |
| Diethyl Ether | 2.8 | 35 | 4.3 | Can be a good alternative to EtOAc but is extremely flammable. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | 6.0 | Excellent general-purpose polar solvent for chromatography. |
| Ethanol (EtOH) | 4.3 | 78 | 24.5 | Generally too polar for chromatography eluent but can be used for recrystallization.[5] |
Section 5: References
-
PubChem. (n.d.). 3-Bromo-4-isopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Ege, A., & Koç, R. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-Bromoaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
DrugFuture. (n.d.). p-Bromoaniline. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine). Retrieved from [Link]
-
CP Lab Safety. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline, min 95%. Retrieved from [Link]
-
TradeIndia. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Retrieved from [Link]
-
Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]
-
ResearchGate. (2013). Troubleshooting protein purification?. Retrieved from [Link]
-
ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromoaniline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 2. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for N-Isopropyl-3-bromoaniline Derivatives
Welcome to the technical support center for the synthesis and optimization of N-Isopropyl-3-bromoaniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during these synthetic procedures. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound, and why?
A1: Reductive amination of 3-bromoaniline with acetone is the most reliable and recommended method.[1][2] This approach offers superior control over the reaction and avoids the common issue of over-alkylation, which often plagues direct alkylation methods with alkyl halides.[2][3] The in-situ formation of an imine intermediate, followed by its immediate reduction, ensures a high yield of the desired mono-isopropyl product.[1][4]
The overall reaction is depicted below:
Reaction Scheme: Reductive Amination of 3-Bromoaniline

Q2: The reductive amination of my 3-bromoaniline is sluggish. What are the likely causes and how can I improve the reaction rate?
A2: The reduced reactivity of 3-bromoaniline is expected due to the electron-withdrawing nature of the bromine substituent, which decreases the nucleophilicity of the amino group.[5] Here are the primary factors to consider for optimization:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[6][7] It is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide variety of substrates, including electron-deficient anilines.[6][7][8] Unlike sodium borohydride (NaBH₄), NaBH(OAc)₃ will not readily reduce the starting ketone (acetone).[9]
-
Acid Catalysis: The formation of the imine intermediate is the rate-limiting step and is acid-catalyzed.[10] The addition of a catalytic amount of acetic acid is often sufficient to promote this step.[11] For particularly unreactive systems, a stronger acid like trifluoroacetic acid (TFA) can be employed.[12]
-
Solvent Selection: Dichloroethane (DCE) is a commonly used and effective solvent for reductive aminations with NaBH(OAc)₃.[7] Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.[7]
-
Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate without promoting significant side reactions.
Q3: I am observing the formation of di-isopropyl aniline as a byproduct. How can I minimize this over-alkylation?
A3: While reductive amination is designed to minimize over-alkylation, it can still occur, especially if the reaction conditions are not optimized.[8] Here are some strategies to favor the formation of the mono-alkylated product:
-
Control Stoichiometry: Use a modest excess of the aniline relative to the ketone (acetone) to ensure the ketone is consumed before significant di-alkylation can occur.
-
Choice of Reducing Agent: As mentioned, NaBH(OAc)₃ is less reactive than other borohydrides and is less likely to promote over-alkylation.[7]
-
Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) and stop the reaction once the starting 3-bromoaniline has been consumed.
Q4: Are there any potential side reactions involving the bromine substituent?
A4: The carbon-bromine bond in 3-bromoaniline is generally stable under the mild conditions of reductive amination using NaBH(OAc)₃. However, under more forcing conditions or with certain catalysts, dehalogenation could be a potential side reaction. It is crucial to use a selective reducing agent and avoid harsh reaction conditions. Palladium-catalyzed reactions, for instance, could potentially lead to dehalogenation, so careful selection of the catalyst and ligands is essential if pursuing such methods.[13]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of reagents (e.g., wet solvent or amine).2. Deactivated reducing agent.3. Insufficient acid catalysis for imine formation.4. Low reaction temperature. | 1. Ensure all reagents and solvents are anhydrous.2. Use a fresh batch of NaBH(OAc)₃.3. Add a catalytic amount of acetic acid (e.g., 0.1 eq).4. Gently warm the reaction mixture to 40-50 °C. |
| Incomplete Reaction | 1. Insufficient amount of reducing agent.2. Reaction time is too short.3. The aniline derivative is particularly electron-deficient. | 1. Use a slight excess of NaBH(OAc)₃ (e.g., 1.5 eq).2. Monitor the reaction by TLC and allow it to stir for a longer period (up to 24 hours).3. Consider using a stronger acid catalyst like TFA in catalytic amounts.[12] |
| Formation of Multiple Spots on TLC (in addition to starting material and product) | 1. Over-alkylation to the di-isopropyl derivative.2. Reduction of acetone to isopropanol.3. Impurity in the starting 3-bromoaniline. | 1. Adjust stoichiometry and monitor reaction time carefully.2. Use a more selective reducing agent like NaBH(OAc)₃.3. Purify the starting aniline before use. |
| Difficult Purification | 1. Similar polarity of the product and unreacted starting material.2. Presence of closely related byproducts. | 1. Optimize the reaction to drive it to completion.2. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes).3. Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol provides a general procedure for the N-isopropylation of 3-bromoaniline using sodium triacetoxyborohydride.
Materials:
-
3-Bromoaniline
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 3-bromoaniline (1.0 eq).
-
Dissolve the aniline in anhydrous DCE (to make a ~0.2 M solution).
-
Add acetone (1.2 eq) to the solution, followed by glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 10% ethyl acetate in hexanes as the eluent). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with a suitable solvent system (e.g., 10:1 Hexanes:Ethyl Acetate).
-
On a silica gel TLC plate, spot the starting 3-bromoaniline, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light (254 nm). The product, this compound, should have a higher Rf value than the starting 3-bromoaniline.
-
Continue to monitor the reaction until the spot corresponding to the starting material is no longer visible.
IV. Visualizations
Workflow for Reductive Amination
Caption: Decision tree for troubleshooting common reaction issues.
V. References
-
Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. Journal of Organic Chemistry, 74(9), 3587-90. [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In-house publication. [Link]
-
Myers Chem 115. Harvard University Course Material. [Link]
-
Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. ResearchGate. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Explain the alkylation of aniline class 11 chemistry CBSE. Vedantu. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. [Link]
-
Buchwald-Hartwig Amination. OpenOChem Learn. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Reductive Amination: Mechanism & Examples. YouTube. [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry. [Link]
-
Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC - NIH. [Link]
-
All About Reductive Amination. YouTube. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. ResearchGate. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH. [Link]
-
N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. ResearchGate. [Link]
-
Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Chemistry Portal. [Link]
-
Spectroscopy. IGNOU. [Link]
-
Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...). ResearchGate. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
(PDF) Synthesis of Substituted N-Alkylamines in Aqueous Media. ResearchGate. [Link]
-
An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journals. [Link]
-
3-Bromo-4-isopropylaniline. PubChem. [Link]
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- 12. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
preventing decomposition of N-Isopropyl-3-bromoaniline during storage
An N-Isopropyl-3-bromoaniline sample that has darkened in color, indicating degradation.
Technical Support Center: this compound
Introduction: The Challenge of Storing Substituted Anilines
This compound is a valuable substituted aniline intermediate in pharmaceutical and chemical synthesis. However, like many aniline derivatives, its utility is intrinsically linked to its purity. The electron-rich nature of the aromatic ring, activated by the secondary amine group, renders the molecule highly susceptible to oxidative and photolytic degradation.[1][2] This decomposition, often visually indicated by a progressive color change from pale yellow to dark brown, can compromise experimental outcomes by introducing impurities that interfere with downstream reactions.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and best practices to prevent the decomposition of this compound during storage, ensuring the integrity and reliability of your experimental starting material.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My previously clear or light-yellow this compound has turned dark brown. What happened?
A1: This discoloration is a classic sign of chemical decomposition, primarily driven by oxidation.[5] The secondary amine group (-NH) on the aniline ring is an electron-donating group, which makes the molecule susceptible to losing electrons when exposed to an oxidant.[1] The primary culprits are:
-
Atmospheric Oxygen: The most common oxidant. Repeatedly opening a container exposes the compound to fresh oxygen, accelerating degradation.[4][5]
-
Light Exposure: Light, particularly UV radiation, provides the energy to initiate and catalyze oxidative reactions. Safety data sheets for similar bromoanilines explicitly list light sensitivity as a hazard.[6][7][8]
-
Elevated Temperatures: Heat increases the kinetic energy of molecules, speeding up the rate of all chemical reactions, including decomposition.[3]
-
Presence of Impurities: Certain metal ions or other impurities can act as catalysts, promoting oxidation.[3] It has been shown that highly pure bromoanilines exhibit significantly greater resistance to discoloration.[5]
The dark color results from the formation of a complex mixture of highly colored impurities, which may include nitroso, nitro, azoxy, and polymeric aniline species.[1][3][9]
Q2: What are the definitive storage conditions to prevent decomposition?
A2: To maximize the shelf-life of this compound, you must mitigate the factors outlined in Q1. The ideal storage protocol is a multi-faceted approach to isolate the compound from environmental triggers.
| Parameter | Recommendation | Rationale & Causality |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary driver of oxidation. This is the single most effective preventative measure.[3][4][7] |
| Container | Tightly Sealed Amber Glass Bottle | Amber glass blocks UV and visible light, preventing photodecomposition. A tight seal prevents exposure to oxygen and moisture.[3] |
| Temperature | Refrigerated (2-8°C) & Well-Ventilated | Reduces the rate of chemical degradation reactions.[3][4] Storing in a well-ventilated area is a general safety precaution for chemicals.[10] |
| Purity | Use High-Purity Grade Material | Impurities can catalyze decomposition. Starting with a purer product leads to longer stability.[5] |
| Chemical Segregation | Store away from incompatible materials | Avoid contact with acids, acid anhydrides, acid chlorides, and strong oxidizing agents to prevent hazardous reactions.[6][11][12] |
Q3: My sample is discolored. Can I still use it?
A3: The answer depends on the sensitivity of your application.
-
For non-critical applications: If the discoloration is minor, the material might be usable, but you should anticipate potentially lower yields or the need for more rigorous purification of your final product.
-
For sensitive applications (e.g., catalyst screening, GMP synthesis): It is strongly advised not to use the discolored material. The unknown degradation products can interfere with your reaction, poison catalysts, or lead to inconsistent and non-reproducible results.[3] In this case, you should either purify the material or use a fresh, unopened batch.
Q4: How can I assess the purity of a suspect sample of this compound?
A4: You must use an analytical method to quantify the purity and identify potential degradation products. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal. The key is to compare the suspect sample against a high-purity reference standard or a freshly opened batch.[3]
Q5: Is it possible to purify a decomposed sample?
A5: Yes. For many discolored aniline derivatives, purification is feasible. Given that this compound is a liquid at or near room temperature (similar compounds like 3-bromoaniline have a melting point of 15-18°C), vacuum distillation is the most effective method.[5] This technique separates the desired compound from less volatile, colored polymeric impurities and other degradation products.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Objective: To quantify the purity of an this compound sample and detect the presence of degradation products.
Methodology:
-
Standard Preparation: Prepare a stock solution of a high-purity this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Sample Preparation: Prepare a solution of the suspect (discolored) sample at the exact same concentration as the standard.
-
GC System & Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).
-
Injector: Split/splitless, 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. (Note: This program is a starting point and must be optimized).
-
Detector: Flame Ionization Detector (FID), 300°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of pure this compound.
-
Inject the sample solution.
-
Compare the chromatograms. The appearance of new peaks, particularly later-eluting (higher boiling point) peaks, in the sample solution indicates the presence of degradation products. Purity can be calculated based on the relative peak areas.
-
Protocol 2: Purification by Vacuum Distillation
Objective: To purify discolored this compound by separating it from non-volatile impurities.
Apparatus Setup:
-
Assemble a standard short-path distillation apparatus suitable for vacuum use. Ensure all glassware is clean and dry.
-
Use a magnetic stirrer and a heating mantle for controlled heating.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
Methodology:
-
Charge the Flask: Place the discolored this compound into the round-bottom distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuate the System: Begin stirring and slowly apply vacuum to the system. Be cautious of any initial bumping if volatile impurities are present.
-
Apply Heat: Once a stable vacuum is achieved, gradually heat the distillation flask using the heating mantle.
-
Collect Fractions: The pure this compound will distill as a colorless or pale-yellow liquid.[5] Collect the main fraction at a stable temperature and pressure. Discard any initial forerun and leave the dark, non-volatile residue in the distillation flask.
-
Store Purified Product: Immediately transfer the purified, clear liquid into a clean, dry amber glass bottle and store it under an inert atmosphere as per the recommendations in Q2.
Visualized Workflows & Pathways
Caption: Primary pathways for this compound decomposition.
Caption: Decision workflow for handling a discolored sample.
References
- BenchChem Technical Support. (2025). Preventing oxidation of 2-(Allyloxy)aniline during storage. Benchchem.
- BenchChem Technical Support. (2025). preventing oxidation of the aniline group during complexation. Benchchem.
- Quora. (2019). How does Zn dust prevent the oxidation of aniline?. Quora.
- ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. ResearchGate.
- Thermo Fisher Scientific. (2025). 3-Bromoaniline Safety Data Sheet. Fisher Scientific.
- ResearchGate. (2024). Visible Light‐Promoted Mono‐Bromination of Aniline Derivatives and Nitrogen‐Containing Heterocyclic Compounds via Electron Donor‐Acceptor Complex. ResearchGate.
- The degradation products of aniline in the solutions with ozone and kinetic investigations. (n.d.).
- Sigma-Aldrich. (2024). 4-Bromoaniline Safety Data Sheet. Sigma-Aldrich.
- Spectrum Chemical. (2022). Isopropyl Alcohol Safety Data Sheet. Spectrum Chemical.
- ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A.
- Fisher Scientific. (2012). 4-Bromoaniline Safety Data Sheet. Fisher Scientific.
- ORS. (n.d.). Chemical Segregation and Storage Table. ORS.
- Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research.
- PubChem. (n.d.). 4-Bromoaniline. National Institutes of Health.
- UCCS. (n.d.). HANDLING AND STORAGE OF HAZARDOUS MATERIALS. University of Colorado Colorado Springs.
- Free Chemistry Online. (n.d.). Effect of Light on Some Reactions. Free Chemistry Online.
- Sigma-Aldrich. (n.d.). 3-Bromoaniline 98%. Sigma-Aldrich.
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. pcbiochemres.com [pcbiochemres.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effect of Light on Some Reactions [freechemistryonline.com]
- 9. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. ors.od.nih.gov [ors.od.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Synthesis of N-Isopropyl-3-bromoaniline
Welcome to the technical support center for the synthesis of N-Isopropyl-3-bromoaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful and efficient production of your target compound.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The introduction of the isopropyl group to the 3-bromoaniline core can be achieved through several synthetic routes, with the most common being reductive amination and Buchwald-Hartwig amination. Each of these methods, while powerful, presents its own set of potential challenges. This guide will address these issues in a question-and-answer format, providing you with the necessary tools to troubleshoot and optimize your reaction conditions.
Core Synthetic Pathways and Potential Pitfalls
The synthesis of this compound typically commences from 3-bromoaniline. Below is a visual representation of the two primary synthetic strategies and the key stages where issues can arise.
Caption: Primary synthetic routes for this compound and common troubleshooting points.
Troubleshooting Guide: Reductive Amination
Reductive amination is a widely used method for the formation of amines from a carbonyl compound and another amine.[1] In the synthesis of this compound, this typically involves the reaction of 3-bromoaniline with acetone, followed by reduction of the intermediate imine.
Q1: My reaction shows low conversion, and I still have a significant amount of starting 3-bromoaniline. What could be the issue?
A1: This problem often points to inefficient imine formation. The equilibrium between the aniline/acetone and the imine might not be favorable under your current conditions.[2] Here’s how to troubleshoot:
-
Inadequate Water Removal: The formation of an imine from an amine and a ketone generates water.[1] This is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting materials.
-
Solution: Add a dehydrating agent to the reaction mixture. Molecular sieves (3Å or 4Å) are a common and effective choice.[2] Alternatively, if the solvent allows, a Dean-Stark apparatus can be used to azeotropically remove water.
-
-
Incorrect pH: The formation of an imine is typically catalyzed by either acid or base. For anilines, which are weakly basic, mild acidic conditions are often beneficial to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, strongly acidic conditions will protonate the aniline, rendering it non-nucleophilic.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid. A common practice is to use sodium triacetoxyborohydride as the reducing agent, which is often used in the presence of acetic acid.[3]
-
-
Steric Hindrance and Electronic Effects: While acetone is not particularly hindered, the electronic nature of 3-bromoaniline can influence its nucleophilicity.
-
Solution: Increasing the reaction temperature may help to overcome the activation energy barrier for imine formation. You can also try increasing the concentration of acetone to push the equilibrium towards the imine.
-
Q2: The imine intermediate appears to form (as seen by TLC or LC-MS), but the final product yield is low after adding the reducing agent. What's going wrong?
A2: This suggests a problem with the reduction step. Several factors could be at play:
-
Choice and Activity of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often preferred for reductive aminations as it can be added in a one-pot fashion.[4] Sodium borohydride (NaBH₄) can also be used, but it can also reduce the starting ketone, so it's typically added after the imine has formed.[5]
-
Solution:
-
Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Borohydride reagents can decompose upon exposure to moisture.
-
If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[5]
-
Consider using a more reactive reducing agent if the imine is particularly stable, but be mindful of potential side reactions.
-
-
-
Reaction Conditions for Reduction: The reduction of the imine can be sensitive to temperature and solvent.
-
Solution: While many reductive aminations proceed at room temperature, gentle heating may be required to drive the reduction to completion. Ensure your solvent is compatible with the chosen reducing agent. For instance, NaBH(OAc)₃ is not very compatible with methanol.[1]
-
Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A3: Side products in reductive amination can arise from several sources:
-
Over-alkylation: The newly formed secondary amine product can react with another molecule of acetone to form a tertiary amine.
-
Solution: Use a stoichiometric amount of acetone relative to the 3-bromoaniline. Running the reaction at a lower temperature can also help to minimize this side reaction.
-
-
Aldol Condensation of Acetone: If basic conditions are used to promote imine formation, acetone can undergo self-condensation.
-
Solution: Avoid strongly basic conditions. If a base is needed, a mild, non-nucleophilic base is preferable.
-
-
Reduction of the Aryl Bromide: While less common with borohydride-based reducing agents, some catalytic hydrogenation conditions could potentially lead to hydrodehalogenation.
-
Solution: Stick to chemoselective reducing agents like NaBH(OAc)₃. If using catalytic hydrogenation, careful screening of the catalyst and conditions is necessary.
-
| Parameter | Recommendation for Reductive Amination |
| Starting Materials | 3-Bromoaniline, Acetone |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Catalyst | Acetic Acid (catalytic) |
| Temperature | Room temperature to gentle reflux |
| Work-up | Aqueous basic work-up (e.g., NaHCO₃ solution) followed by extraction |
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[6] For this compound, this would involve the coupling of 3-bromoaniline with isopropylamine.
Q1: My Buchwald-Hartwig reaction is not proceeding, or the conversion is very low. What are the likely causes?
A1: Low or no conversion in a Buchwald-Hartwig reaction often points to issues with the catalytic system.
-
Catalyst, Ligand, and Base Combination: The choice of palladium source, phosphine ligand, and base is crucial and highly substrate-dependent.[7]
-
Solution:
-
Palladium Source: Common precatalysts include Pd₂(dba)₃ and Pd(OAc)₂. Ensure your palladium source is of good quality.
-
Ligand: For the coupling of an aryl bromide with a primary aliphatic amine, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective.[8]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The base must be anhydrous.
-
-
-
Reaction Setup and Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxygen.
-
Solution: The reaction must be set up under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure all glassware is thoroughly dried. Degassing the solvent prior to use is highly recommended.
-
-
Purity of Reagents: Impurities in the starting materials or solvent can poison the catalyst.
-
Solution: Use purified 3-bromoaniline and isopropylamine. Ensure the solvent is of high purity and anhydrous.
-
Q2: The reaction starts but then stalls, suggesting catalyst deactivation. What can I do?
A2: Catalyst deactivation is a common problem in palladium-catalyzed cross-coupling reactions.
-
Ligand Degradation or Dissociation: The phosphine ligand can degrade at elevated temperatures, or it may dissociate from the palladium center.
-
Solution: Consider using a more robust ligand. Running the reaction at the lowest effective temperature can also help.
-
-
Formation of Inactive Palladium Species: The palladium can precipitate as palladium black or form inactive aggregates.
-
Solution: Ensure proper stoichiometry of the ligand to palladium. A slight excess of the ligand can sometimes help to stabilize the active catalytic species.[9]
-
Q3: I am observing the formation of aniline (from hydrodehalogenation) as a major byproduct. How can I prevent this?
A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled.
-
Reaction Conditions: This side reaction can be promoted by certain ligands, bases, or the presence of water.
-
Solution:
-
Screen different ligands. Some ligands are more prone to promoting hydrodehalogenation than others.
-
Ensure strictly anhydrous conditions. Water can be a proton source for the reduction.
-
The choice of base can also influence the extent of this side reaction.
-
-
| Parameter | Recommendation for Buchwald-Hartwig Amination |
| Starting Materials | 3-Bromoaniline, Isopropylamine |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, or similar bulky phosphine ligands |
| Base | Sodium tert-butoxide (NaOtBu) or LiHMDS |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Purification and Characterization
Q: I have a crude product that is a dark oil. How can I effectively purify it?
A: Dark coloration often indicates the presence of impurities. Column chromatography is a standard and effective method for purifying this compound.
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity eluent and gradually increase the polarity. A good starting point for TLC analysis to determine the optimal eluent system is a mixture of hexanes and ethyl acetate.[10]
-
Loading: The crude product can be "dry loaded" by adsorbing it onto a small amount of silica gel, which is then added to the top of the column. This often leads to better separation.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Q: How can I confirm the identity and purity of my final product?
A: A combination of spectroscopic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals for the aromatic protons, the N-H proton (which may be broad), the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet).
-
¹³C NMR: Expect to see the characteristic signals for the aromatic carbons, and the carbons of the isopropyl group.
-
-
Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibration (around 3400 cm⁻¹) and C-N stretching vibrations. The aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. Look for the molecular ion peak.
-
Melting Point: If the product is a solid, a sharp melting point is a good indicator of purity. 3-Bromoaniline has a melting point of 15-18 °C.[11] The N-isopropyl derivative is likely to be a liquid or a low-melting solid at room temperature.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both reductive amination and Buchwald-Hartwig amination are viable routes. The choice often depends on the available starting materials, equipment, and the scale of the reaction. Reductive amination is often simpler to perform on a lab scale and avoids the use of expensive palladium catalysts and ligands. However, Buchwald-Hartwig amination can be more versatile and may offer higher yields in some cases, particularly for more complex substrates.
Q2: What are the main safety precautions to consider during this synthesis?
A2:
-
3-Bromoaniline: This starting material is toxic and can be harmful if inhaled, ingested, or absorbed through the skin. It is also a skin and eye irritant.[2] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many of the solvents used (e.g., DCM, toluene) are flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent.
-
Reagents: Reducing agents like sodium borohydride and its derivatives can react violently with water and acids. Palladium catalysts and phosphine ligands can be air-sensitive and pyrophoric. Handle all reagents with care according to their SDS.
Q3: Can I use other ketones for the reductive amination to synthesize different N-alkyl-3-bromoanilines?
A3: Yes, the reductive amination protocol is quite versatile. Using other ketones or aldehydes will allow for the synthesis of a variety of N-alkylated 3-bromoanilines.[12] However, the reaction conditions may need to be optimized for each new substrate.
Q4: My final product is always a dark color, even after column chromatography. What could be the cause?
A4: Anilines are prone to oxidation, which can lead to the formation of colored impurities.[4]
-
Troubleshooting:
-
Minimize exposure to air and light during the reaction, work-up, and purification.
-
Consider storing the final product under an inert atmosphere and in the dark.
-
If the coloration is persistent, you might try treating the crude product with a small amount of a reducing agent (like sodium bisulfite) during the work-up to reduce any oxidized species.
-
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromoaniline. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
- CN102993022A - Preparation method of bromoaniline - Google P
- Synthesis of isopropyl aniline (imine) - The Royal Society of Chemistry.
- Buchwald-Hartwig Amin
- Technical Support Center: Purification of 3-Bromoquinoline by Column Chrom
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C
- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry.
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in reductive amination of aldehydes and ketones. Organic Process Research & Development, 10(5), 971-1031.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- 2-Bromoallylamine - Organic Syntheses Procedure.
- Reductive Amin
- Myers, A. G. (n.d.). Reductive Amination. Harvard University.
- (PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- HILIC Purification Strategies for Flash Chrom
- Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation | Request PDF - ResearchG
- N-Isopropylaniline | C9H13N | CID 13032 - PubChem - NIH.
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Reductive Amin
- 4-Bromoaniline(106-40-1) IR Spectrum - ChemicalBook.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
- One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions.
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE.
- Benzenamine, 3-bromo- - the NIST WebBook.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- p-Bromoaniline.
- A New Way to Amines - GalChimia.
- 3-ISOPROPYLANILINE(5369-16-4) 1H NMR spectrum - ChemicalBook.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchG
- Reductive amination difficulties - poor conversion : r/Chempros - Reddit.
- 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299 - PubChem.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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- 11. 3-溴苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Researcher's Guide to High-Purity N-Isopropyl-3-bromoaniline Synthesis
Welcome to the technical support center for the synthesis of N-Isopropyl-3-bromoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize impurities. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the highest purity of your final product.
I. Understanding the Synthesis: Reductive Amination
The most common and efficient method for preparing this compound is through the reductive amination of 3-bromoaniline with acetone. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the desired secondary amine.
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"3-Bromoaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Imine Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; Reducing_Agent [label="Reducing Agent\n(e.g., NaBH4)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"3-Bromoaniline" -> "Imine Intermediate" [label="+ Acetone\n- H2O"]; "Acetone" -> "Imine Intermediate"; "Imine Intermediate" -> "this compound"; Reducing_Agent -> "this compound" [label="Reduction"]; } caption: "Reductive Amination Pathway for this compound."
II. Frequently Asked Questions (FAQs)
Q1: What is the most significant impurity I should be concerned about in this synthesis?
A1: The most common and challenging impurity is the over-alkylated product, N,N-diisopropyl-3-bromoaniline . This tertiary amine is formed when the desired secondary amine product, this compound, reacts again with acetone and the reducing agent. Because the secondary amine product is often more nucleophilic than the starting primary amine, this side reaction can be prevalent if the reaction conditions are not carefully controlled.[1][2]
Q2: Which reducing agent is best suited for this reaction: Sodium Borohydride (NaBH₄), Sodium Cyanoboorohydride (NaBH₃CN), or Sodium Triacetoxyborohydride (NaBH(OAc)₃)?
A2: The choice of reducing agent is critical for selectivity.
-
Sodium Borohydride (NaBH₄) is a cost-effective and common choice. However, it can also reduce the starting acetone if not used carefully.[3][4][5] To mitigate this, a stepwise procedure is often recommended, where the imine is allowed to form before the addition of NaBH₄.[1][4][6]
-
Sodium Cyanoborohydride (NaBH₃CN) is milder and more selective for the iminium ion over the ketone, allowing for a one-pot reaction.[5][7] However, it is highly toxic and can generate hydrogen cyanide gas under acidic conditions, requiring careful handling.[7]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) is also a mild and selective reagent that is often preferred for its lower toxicity compared to NaBH₃CN.[1][4][5] It is particularly effective in one-pot reductive aminations.
For general laboratory use with good selectivity and safety, Sodium Triacetoxyborohydride is an excellent choice. If cost is a major factor and you are willing to perform a more controlled, stepwise addition, Sodium Borohydride is a viable option.
Q3: Can I use other N-alkylation methods besides reductive amination?
A3: Yes, direct N-alkylation with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base is another possibility. However, this method is often more prone to over-alkylation, leading to the formation of the tertiary amine and even quaternary ammonium salts.[5] Reductive amination generally offers better control and selectivity for mono-alkylation.[5][8]
Q4: How can I monitor the progress of the reaction to avoid the formation of byproducts?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You should spot the starting material (3-bromoaniline), the crude reaction mixture, and a co-spot (starting material and reaction mixture). The disappearance of the starting material and the appearance of a new, less polar spot (the product) indicates the reaction is progressing. It is advisable to also run a standard of the desired product if available. Over-alkylation will result in a third, even less polar spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.[9]
III. Troubleshooting Guide
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subgraph "cluster_1" { label = "Potential Causes & Solutions"; style = "filled"; color = "#F1F3F4"; "Imine_Formation" [label="Inefficient Imine Formation\n- Add dehydrating agent (MgSO₄)\n- Use catalytic acid (AcOH)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reducing_Agent_Issue" [label="Reducing Agent Inactive/Decomposed\n- Use fresh reducing agent\n- Check solvent compatibility", fillcolor="#FBBC05", fontcolor="#202124"]; "Over_Alkylation" [label="Over-Alkylation\n- Use 1:1 stoichiometry of amine to ketone\n- Slow addition of reducing agent", fillcolor="#FBBC05", fontcolor="#202124"]; "Ketone_Reduction" [label="Side Reaction: Acetone Reduction\n- Use a milder reducing agent (NaBH(OAc)₃)\n- Stepwise addition of NaBH₄", fillcolor="#FBBC05", fontcolor="#202124"]; "Insufficient_Reduction" [label="Insufficient Reduction\n- Increase equivalents of reducing agent\n- Extend reaction time", fillcolor="#FBBC05", fontcolor="#202124"]; }
"Low_Yield" -> "Imine_Formation"; "Low_Yield" -> "Reducing_Agent_Issue"; "Multiple_Products" -> "Over_Alkylation"; "Multiple_Products" -> "Ketone_Reduction"; "Incomplete_Reaction" -> "Insufficient_Reduction"; "Incomplete_Reaction" -> "Imine_Formation";
{rank=same; "Low_Yield"; "Multiple_Products"; "Incomplete_Reaction"} } caption: "Troubleshooting workflow for common issues."
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Yield of Desired Product | Inefficient imine formation. | The equilibrium between the aniline and acetone may not favor the imine. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water and drive the reaction forward. A catalytic amount of acetic acid can also promote imine formation.[1] |
| Decomposition of the reducing agent. | Sodium borohydride can decompose in acidic media or react with protic solvents like methanol over time. Ensure you are using a fresh, high-quality reducing agent.[10] | |
| Multiple Products Observed on TLC/GC-MS | Over-alkylation to N,N-diisopropyl-3-bromoaniline. | This occurs when the product reacts further. Use a strict 1:1 stoichiometry of 3-bromoaniline to acetone. Slowly add the reducing agent to the reaction mixture to maintain a low concentration.[2][11] |
| Reduction of acetone to isopropanol. | This is more likely with a strong reducing agent like NaBH₄. Use a milder reagent like NaBH(OAc)₃, or pre-form the imine before adding NaBH₄.[1][5] | |
| Incomplete Reaction (Starting Material Remains) | Insufficient amount of reducing agent. | Ensure you are using a sufficient molar excess of the reducing agent (typically 1.5-2.0 equivalents). |
| Short reaction time or low temperature. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, gentle heating (40-50 °C) may be required. |
IV. Experimental Protocol: High-Purity Synthesis
This protocol details the synthesis of this compound via reductive amination using sodium borohydride, with an emphasis on minimizing byproduct formation.
Materials:
-
3-Bromoaniline (1.0 eq)
-
Acetone (1.1 eq)
-
Methanol (solvent)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate (eluent)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.0 eq) in methanol.
-
Add acetone (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the imine. Monitor the formation by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas may be evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane to the residue and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.[12][13][14][15]
-
Use a gradient of hexane/ethyl acetate (e.g., starting from 98:2) as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.
-
V. Analytical Characterization
Confirm the purity and identity of the final product using the following analytical techniques:
| Technique | Purpose | Expected Observations for this compound |
| TLC | Purity assessment | A single spot with an Rf value typically between 0.3-0.5 in 9:1 Hexane/Ethyl Acetate. |
| GC-MS | Purity and identification | A single major peak with a mass spectrum corresponding to the molecular weight of the product.[16][17][18] |
| ¹H NMR | Structural confirmation | Characteristic peaks for the isopropyl group (a doublet and a septet) and the aromatic protons.[19][20][21] |
| ¹³C NMR | Structural confirmation | Distinct signals for the aromatic and aliphatic carbons. |
VI. References
-
Benchchem. (n.d.). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. Retrieved from Benchchem.
-
Benchchem. (n.d.). Purification of N-(2-Heptyl)aniline from unreacted starting materials. Retrieved from Benchchem.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. Retrieved from ResearchGate.
-
Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline. Retrieved from Benchchem.
-
ResearchGate. (n.d.). Optimization of N-alkylation of aniline with benzyl alcohol 1. Retrieved from ResearchGate.
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Amination Reactions. Retrieved from Benchchem.
-
ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
-
SpringerLink. (n.d.). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid.
-
Scilit. (n.d.). Selective N-alkylation of anilines in ionic liquids.
-
Benchchem. (n.d.). A Comparative Guide to the Quantification of N-(2-Heptyl)aniline: GC-MS and Alternative Methods. Retrieved from Benchchem.
-
Quora. (2019). What happens to sodium cyanoborohydride after it reacts in a reductive amination?
-
Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination.
-
Reddit. (2018). What are the byproducts of reduction with borohydride?
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
-
Indian Academy of Sciences. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition.
-
AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
-
Ketone Pharma. (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis.
-
ResearchGate. (n.d.). Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts.
-
Reddit. (2023). Reductive amination NaB(AcO)3.
-
Benchchem. (n.d.). Technical Support Center: Purifying Alkoxy Anilines by Column Chromatography.
-
Wiley Online Library. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
-
Chemistry LibreTexts. (2023). B. Column Chromatography.
-
EPA. (n.d.). Method 8131 Aniline and Selected Derivatives by Gas Chromatography.
-
YouTube. (2021). Column Chromatography & Purification of Organic Compounds.
-
Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine).
-
PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
-
ResearchGate. (n.d.). GC spectra of reaction mixture in N-alkylation of aniline with benzyl...
-
ChemicalBook. (n.d.). 3-BROMO-N N-DIPHENYLANILINE 97 synthesis.
-
Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions.
-
PrepChem.com. (n.d.). Synthesis of N,N-diallyl-4-bromoaniline.
-
MDPI. (n.d.). NMR Spectroscopy as a Structural and Analytical Probe of Natural Products: Emerging Advancements and Future Insights.
-
Benchchem. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.
-
Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 3 precipitated with isopropyl alcohol.
-
ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
-
NIH. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
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- 7. Sodium cyanoborohydride [organic-chemistry.org]
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- 17. epa.gov [epa.gov]
- 18. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. azooptics.com [azooptics.com]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving N-Isopropyl-3-bromoaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst selection for reactions involving N-Isopropyl-3-bromoaniline. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your reactions effectively.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of molecules with applications in pharmaceuticals and materials science. Its structure, featuring a secondary amine and an aryl bromide, makes it a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. However, the presence of the electron-donating isopropylamino group can influence the reactivity of the aryl bromide, presenting unique challenges in catalyst selection and reaction optimization. This guide will walk you through common issues and provide actionable solutions.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[1] However, their success is highly dependent on the careful selection of the catalyst system, which includes the palladium source, the ligand, the base, and the solvent.
FAQ 1: My Suzuki-Miyaura coupling of this compound is sluggish or fails completely. What are the likely causes and how can I fix it?
Answer:
A low-yielding or failed Suzuki-Miyaura coupling with an electron-rich substrate like this compound often points to issues with the oxidative addition step or catalyst deactivation. The electron-donating nature of the isopropylamino group can make the carbon-bromine bond less susceptible to cleavage by the palladium(0) catalyst.[2]
Troubleshooting Steps:
-
Ligand Selection is Critical: For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[2]
-
Initial Choice: A common starting point for Suzuki couplings is a catalyst system like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[3] However, for this substrate, these may not be active enough.
-
Recommended Ligands: Consider switching to more specialized "Buchwald-type" biaryl phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are designed to enhance catalytic activity for challenging substrates.[4] They stabilize the palladium center and facilitate both oxidative addition and reductive elimination.[4]
-
-
Choice of Palladium Precursor:
-
Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, used in combination with a phosphine ligand.[5] Pd(II) sources require in-situ reduction to the active Pd(0) species, which can sometimes be a source of side reactions.[5]
-
Using a pre-formed palladium(0) complex like Pd(PPh₃)₄ can be a good starting point.[5] For more challenging couplings, consider using modern palladium pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, which are designed for clean and efficient generation of the active catalyst.[6]
-
-
Base and Solvent Considerations:
-
A common base for Suzuki couplings is K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water or toluene/water.[7]
-
For difficult couplings, a stronger base like K₃PO₄ may be required.[8] It's important to note that anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[2]
-
The aniline nitrogen can potentially coordinate to the palladium center, leading to side reactions or catalyst inhibition.[9] The choice of solvent can influence this. Aprotic polar solvents like DMF or dioxane are often preferred.[1]
-
Experimental Protocol: A Robust Starting Point for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | Substrate |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | Drives reaction to completion |
| Palladium Pre-catalyst | SPhos Pd G3 (1-2 mol%) | Efficient for electron-rich aryl bromides |
| Ligand | (Included in pre-catalyst) | SPhos is a bulky, electron-rich ligand |
| Base | K₃PO₄ (2-3 equivalents) | Effective for challenging couplings |
| Solvent | Dioxane/H₂O (10:1) | Good for solubility and catalyst activity |
| Temperature | 80-100 °C | Provides thermal energy for activation |
FAQ 2: I'm attempting a Buchwald-Hartwig amination with this compound as the starting material, but I'm observing significant side products, including hydrodehalogenation. How can I improve selectivity?
Answer:
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] When using an aniline as the aryl halide component, the main challenge is often preventing unwanted side reactions. Hydrodehalogenation (replacement of the bromine with hydrogen) is a common side reaction that competes with the desired C-N bond formation.[11]
Troubleshooting Steps:
-
Ligand Choice is Paramount: The ligand plays a crucial role in preventing side reactions.
-
First-generation ligands like P(o-tolyl)₃ can be effective for some secondary amines but may not be robust enough for this substrate.[10]
-
Bulky, electron-rich ligands are highly recommended. Ligands from the Buchwald group, such as BrettPhos, are known to suppress hydrodehalogenation.[4][12] Ferrocene-based ligands developed by the Hartwig group are also excellent choices.[10] The steric bulk of these ligands favors the desired reductive elimination over competing pathways like beta-hydride elimination which can lead to hydrodehalogenation.[10]
-
-
Base Selection: The choice of base is critical in Buchwald-Hartwig amination.
-
Strong, non-nucleophilic bases are typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[13]
-
Weaker bases like K₂CO₃ can be used but often lead to slower reaction rates.[13] It's a trade-off between reactivity and the potential for base-mediated side reactions.
-
-
Palladium Source:
Illustrative Workflow for Catalyst System Selection
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
FAQ 3: My Sonogashira coupling with this compound is not proceeding. What are the key parameters to check?
Answer:
The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a reliable method for forming C(sp²)-C(sp) bonds.[14] Failure of this reaction with this compound can often be attributed to issues with the catalyst system, particularly the copper co-catalyst, or inhibition by the aniline substrate.
Troubleshooting Steps:
-
Catalyst System: The classic Sonogashira reaction uses a dual catalyst system.
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are the most common choices.[15]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used.[14] Ensure that your CuI is of high quality, as oxidation to Cu(II) can inhibit the reaction.
-
Amine Base: A suitable amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. This amine also often serves as the solvent.[15]
-
-
Copper-Free Conditions: In some cases, the copper co-catalyst can lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. If you observe significant amounts of this side product, consider a copper-free Sonogashira protocol. These methods often employ more specialized palladium catalysts and ligands, such as Pd₂(dba)₃/P(tBu)₃, and may require a different base.[16]
-
Substrate Inhibition: The free amine on your substrate can potentially coordinate to the palladium or copper catalyst, hindering its activity. One strategy to overcome this is the in situ protection of the amine group.[15] For instance, adding a catalytic amount of an aldehyde, like benzaldehyde, can reversibly form an imine, temporarily masking the amine functionality.[15]
General Protocol for a Standard Sonogashira Coupling
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | Substrate |
| Terminal Alkyne | 1.1 - 1.5 equivalents | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | Standard palladium source |
| Copper Co-catalyst | CuI (2-5 mol%) | Essential for the catalytic cycle |
| Base/Solvent | Triethylamine or DIPA | Acts as base and solvent |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient |
Section 2: Understanding the "Why" - Mechanistic Insights
A deeper understanding of the catalytic cycles involved can aid in troubleshooting and rational catalyst selection.
The General Palladium Cross-Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound. This is often the rate-limiting step, especially for electron-rich aryl halides. Bulky, electron-donating ligands accelerate this step.[1]
-
Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center. The base plays a crucial role in this step.[17]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[1]
Catalyst Deactivation Pathways
Catalyst deactivation can be a significant issue, leading to incomplete reactions. Common deactivation pathways include:
-
Formation of Palladium Black: Aggregation of the palladium catalyst into inactive metallic palladium. This can be minimized by using appropriate ligands that stabilize the catalytic species.[18]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation.[5] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Substrate/Product Inhibition: The nitrogen atom in the aniline or the product can coordinate to the palladium center, forming off-cycle, inactive complexes.[19] The design of ligands with appropriate steric bulk can mitigate this issue.[19]
This guide provides a starting point for troubleshooting and optimizing reactions with this compound. Remember that every reaction is unique, and systematic experimentation with catalyst components is key to success. For further in-depth information, please consult the references below.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2017). University of Bath. Retrieved from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007). Retrieved from [Link]
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.). Retrieved from [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (2018). Retrieved from [Link]
-
POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). (2011). Retrieved from [Link]
-
A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Request PDF - ResearchGate. (2000). Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024). Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2018). ACS Publications. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing. (2024). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (2022). University of Tennessee at Chattanooga. Retrieved from [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? - ResearchGate. (2018). Retrieved from [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (2017). Retrieved from [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
Sonogashira coupling - YouTube. (2019). Retrieved from [Link]
-
Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water - ResearchGate. (2007). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (2005). Retrieved from [Link]
-
Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - NIH. (2025). Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Retrieved from [Link]
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. (n.d.). Retrieved from [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (2015). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. (2026). Retrieved from [Link]
Sources
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- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 18. nva.sikt.no [nva.sikt.no]
- 19. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
managing exotherms in the large-scale synthesis of N-Isopropyl-3-bromoaniline
Introduction: Navigating the Thermal Landscape of Reductive Amination
The synthesis of N-Isopropyl-3-bromoaniline via the reductive amination of 3-bromoaniline with acetone is a cornerstone reaction for the production of numerous pharmaceutical and agrochemical intermediates. While robust, its scale-up introduces a critical process safety challenge: the management of significant reaction exotherms. This guide provides an in-depth technical resource for researchers and process chemists to understand, anticipate, and control the thermal hazards associated with this synthesis, ensuring a safe, efficient, and reproducible process. The core of this reaction involves two key transformations: the formation of an imine intermediate followed by its reduction, typically with a hydride reagent like sodium borohydride (NaBH₄)[1][2]. The reduction step, in particular, is highly energetic and demands rigorous control.
Section 1: Core Principles of Exotherm Management
Q: What are the primary exothermic events in the large-scale synthesis of this compound?
A: There are two primary events that generate significant heat:
-
Imine Reduction: The chemical reduction of the N-(propan-2-ylidene)-3-bromoaniline intermediate is the most significant exothermic event. The reaction of the imine with a hydride reducing agent, such as sodium borohydride, is thermodynamically very favorable and releases a substantial amount of energy.
-
Quenching of Excess Hydride: Following the completion of the imine reduction, any unreacted hydride reagent must be safely quenched. The reaction of residual sodium borohydride with a protic source (e.g., water, methanol, or aqueous acid) is extremely rapid and highly exothermic, often accompanied by the vigorous evolution of hydrogen gas. This step can be more hazardous than the primary reduction if not controlled properly.
Q: Why is precise exotherm management so critical at a large scale?
A: As reaction scale increases, the ratio of heat exchange surface area (the reactor wall) to the reaction volume decreases. This means the reactor's ability to dissipate heat becomes less efficient. Poor exotherm management can lead to:
-
Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure that can exceed the safety limits of the reactor, potentially leading to vessel failure or emergency venting.
-
Formation of Impurities: Elevated temperatures can promote side reactions, such as over-alkylation to form N,N-diisopropyl-3-bromoaniline or degradation of the starting materials and product.
-
Reduced Yield and Quality: Product degradation at high temperatures directly impacts the final yield and purity, complicating downstream processing.
-
Safety Hazards: The rapid generation of flammable hydrogen gas during the quench, combined with potential solvent boiling, creates a significant fire and explosion risk.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
Q: My reaction temperature spiked dangerously after I started adding the sodium borohydride. What went wrong?
A: This is a classic sign of the heat generation rate exceeding the heat removal rate of your reactor system. The most common causes are:
-
Addition Rate Too Fast: Adding the hydride reagent (especially as a solid or concentrated solution) too quickly introduces a large amount of reactive material at once, leading to a surge in energy release.
-
Insufficient Cooling: The reactor's cooling system may be inadequate for the scale, or it may not have been engaged early enough to pre-cool the vessel and handle the initial exotherm.
-
Poor Mixing: Inadequate agitation can create localized "hot spots" where the hydride concentration is high, leading to a rapid local reaction that can then propagate through the batch.
Preventive Measure: The fundamental principle is controlled addition. The reducing agent should be added portion-wise or via a controlled-rate addition pump, ensuring that the temperature does not rise more than a few degrees above the set point. The rate of addition should always be dictated by the system's ability to remove heat.
Q: I'm observing a violent exotherm and gas evolution during the final quench. How can I manage this safely?
A: This is expected, as you are destroying the highly reactive excess sodium borohydride. A violent quench indicates that the process is not under adequate control.
Safe Quenching Protocol:
-
Cool the Reaction Mixture: Before quenching, cool the completed reaction mixture to a low temperature (e.g., 0-5 °C). This provides a larger thermal buffer to absorb the heat of the quench.
-
Reverse Addition: Instead of adding the quenching agent (e.g., water) to the reaction mixture, slowly transfer the reaction mixture to a separate, well-stirred vessel containing the quenching agent. This ensures that the hydride is always the limiting reagent during the quench, preventing accumulation.
-
Dilute the Quenching Agent: Use a dilute acid (e.g., 1M HCl) or simply water as the initial quenching agent. Avoid adding a concentrated acid directly to the reaction mixture.
-
Ensure Adequate Headspace and Venting: The vigorous evolution of hydrogen gas requires sufficient reactor headspace and a properly sized vent line to avoid over-pressurization.
Q: Can I add the sodium borohydride all at once to shorten the reaction time?
A: Absolutely not. This is extremely dangerous at any scale beyond a few grams. An "all-at-once" addition will result in an almost instantaneous release of the entire heat of reaction, leading to a certain runaway reaction, solvent boiling, and a high risk of vessel rupture.
Q: Does the choice of solvent impact the exotherm and its management?
A: Yes, significantly. The solvent's physical properties are critical for thermal management:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more energy for a given temperature rise, providing a better thermal buffer.
-
Boiling Point: A solvent with a higher boiling point provides a wider operating temperature range and reduces the risk of boiling under a thermal excursion. However, a low-boiling solvent like methanol can offer some passive safety through reflux cooling, provided the condenser is sized to handle the full vapor load.
-
Viscosity: Lower viscosity promotes better mixing and more efficient heat transfer to the reactor cooling jacket.
Methanol or ethanol are common choices as they are good solvents for the reactants and the borohydride reagent.
Q: I'm seeing lower than expected yield and the formation of a dialkylated impurity. Is this related to poor temperature control?
A: Yes, this is a very likely consequence. High reaction temperatures can provide the necessary activation energy for the product, this compound, to react with another molecule of the imine intermediate (or undergo further alkylation), leading to the formation of N,N-diisopropyl-3-bromoaniline and other byproducts. Maintaining a consistent, controlled temperature (e.g., 15-25 °C) is crucial for maximizing the selectivity towards the desired mono-alkylated product.[3]
Section 3: Visualized Workflows and Data
Reaction Pathway and Thermal Hazard Analysis
The following diagram outlines the key stages of the synthesis and highlights the points of significant thermal risk that require stringent control.
Caption: Workflow highlighting the two critical exothermic stages.
Troubleshooting Logic for Temperature Deviations
This decision tree provides a logical path for responding to an unexpected temperature increase during the sodium borohydride addition.
Caption: Decision tree for managing a thermal excursion event.
Table 1: Critical Process Parameters for Exotherm Control
| Parameter | Recommended Value | Rationale & Justification |
| Hydride Addition Temp. | 15 - 25 °C | Balances reasonable reaction kinetics with a safe thermal operating window. Lower temperatures provide a larger safety margin. |
| Hydride Addition Time | 4 - 8 hours (Scale Dependent) | Ensures the rate of heat generation is well below the maximum heat removal capacity of the reactor. Must be determined by calorimetry or a pilot run.[4] |
| Quench Temperature | 0 - 5 °C | Minimizes the rate of reaction between excess hydride and the quenching agent, providing maximum control over the exotherm and hydrogen evolution. |
| Agitation Speed | Sufficient to maintain a vortex | Ensures homogeneity, prevents localized hot spots, and maximizes heat transfer to the cooling jacket. |
| Max. Temp. Delta (ΔT) | < 5 °C | The difference between the reactor coolant and the internal batch temperature should not exceed this during addition, indicating the system is in control. |
Section 4: Recommended Experimental Protocol (Illustrative)
This protocol is for informational purposes and must be adapted and validated for specific equipment and scales.
1. Imine Formation:
-
Charge a clean, dry, and inerted reactor with 3-bromoaniline (1.0 eq), acetone (1.5 eq), and methanol (5 vol).
-
Stir the mixture at 20-25 °C for 1-2 hours to allow for imine formation. Monitor by an appropriate analytical method (TLC, GC, HPLC) for the consumption of 3-bromoaniline.
2. Reduction:
-
Cool the reactor contents to 15 °C.
-
Prepare a solution or slurry of sodium borohydride (1.2 eq) in a suitable solvent (e.g., methanol, or a 2% NaOH aqueous solution to improve stability).
-
Begin slow, controlled addition of the sodium borohydride slurry, ensuring the internal temperature does not exceed 25 °C. The addition should take no less than 4 hours.
-
After the addition is complete, maintain the batch at 20-25 °C and continue to monitor until the imine intermediate is fully consumed.
3. Quench:
-
Cool the reaction mixture to 0-5 °C.
-
In a separate vessel, charge water or 1M HCl (3 vol).
-
Slowly transfer the cooled reaction mixture into the quench vessel with vigorous stirring, maintaining the temperature of the quench vessel below 20 °C.
-
Monitor for the cessation of hydrogen evolution.
4. Work-up:
-
Proceed with standard aqueous work-up, extraction with a suitable organic solvent (e.g., ethyl acetate or toluene), and purification, typically by distillation.[5]
References
-
Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. Available from: [Link]
-
Wikipedia. "Reductive amination." Available from: [Link]
-
Touchette, K. M. (2006). "Reductive Amination: A Remarkable Experiment for the Organic Laboratory." Journal of Chemical Education, 83(6), 929. Available from: [Link]
-
Save My Exams. (2023). "Calorimetry Experiments | DP IB Chemistry Revision Notes." Available from: [Link]
-
Khalil, R. A. (2020). "The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon." Progress in Chemical and Biochemical Research, 3(3), 269-271. Available from: [Link]
Sources
Validation & Comparative
A Comparative Guide to Suzuki Coupling: N-Isopropyl-3-bromoaniline vs. 3-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Within the pharmaceutical landscape, the arylated aniline scaffold is a recurring and valuable motif. This guide offers a detailed comparison of two key precursors for such structures: the primary amine 3-bromoaniline and its N-alkylated counterpart, N-isopropyl-3-bromoaniline.
While both molecules offer a bromine handle at the 3-position for Suzuki coupling, the presence of the N-isopropyl group introduces significant electronic and steric differences. These distinctions have profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy. This guide will dissect these differences, provide available experimental data for the parent aniline, and offer expert-driven projections and protocols for its sterically more demanding N-isopropyl analogue.
Molecular Profile Analysis: Steric and Electronic Divergence
The fundamental difference between our two subjects of comparison lies at the nitrogen atom. In 3-bromoaniline, the primary amine (-NH₂) is a moderately activating, ortho-, para-directing group with minimal steric footprint. Conversely, the N-isopropyl group in this compound introduces two key changes:
-
Enhanced Electron-Donating Character: Alkyl groups are electron-donating by induction. The isopropyl group pushes electron density into the aromatic ring more effectively than the hydrogens of the primary amine, making the molecule more electron-rich.
-
Significant Steric Hindrance: The bulky isopropyl group creates a sterically congested environment around the nitrogen atom. While meta- to the bromine, this steric bulk can still influence the overall molecular conformation and interactions with the palladium catalyst.
These electronic and steric factors directly impact the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Structural comparison of 3-bromoaniline and this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The widely accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through its Pd(0) and Pd(II) oxidation states. The reaction proceeds via three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of each step is highly dependent on the nature of the substrates, ligands, and base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-determining step. The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. Electron-withdrawing groups on the aryl halide can accelerate this step. The increased electron-donating nature of the N-isopropyl group, compared to -NH₂, would be expected to slightly decelerate the oxidative addition for this compound relative to 3-bromoaniline.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is generally faster for electron-rich and sterically bulky ligands on the palladium.
Comparative Reactivity Analysis
Experimental Data for 3-Bromoaniline
Direct experimental comparisons highlight the reactivity of 3-bromoaniline. In a study utilizing a micellar Suzuki coupling with 2-thienylboronic acid, 3-bromoaniline demonstrated good reactivity, although it was kinetically slower than its 2- and 4-bromo isomers initially.[3][4]
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Time (min) | Yield (%) | Reference |
| 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2 mol%) | Et₃N | Water (Kolliphor EL) | 15 | 64 | [3][4] |
| 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2 mol%) | Et₃N | Water (Kolliphor EL) | 60 | 96 | [3][4] |
This data confirms that 3-bromoaniline is a viable substrate for Suzuki coupling, achieving high yields with extended reaction times under mild, aqueous conditions.
Projected Reactivity for this compound
-
Slower Oxidative Addition: The stronger electron-donating nature of the N-isopropylamino group, compared to the primary amino group, will likely render the C-Br bond less electrophilic, potentially slowing the initial oxidative addition step.
-
Potential for Catalyst Inhibition: While the isopropyl group is meta to the reaction site, its steric bulk could influence the approach of the palladium catalyst, especially if bulky phosphine ligands are used. In some cases, secondary anilines can act as ligands for the palladium center, potentially leading to catalyst inhibition or off-cycle species.
-
Need for More Forcing Conditions: To overcome the potentially slower kinetics, reactions involving this compound may require higher temperatures, longer reaction times, or more activated catalyst systems.
-
Catalyst and Ligand Selection is Critical: The success of coupling sterically hindered or electron-rich aryl halides often relies on the use of specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands are known to promote both the oxidative addition and the final reductive elimination steps for challenging substrates.
Experimental Protocols
The following protocols provide a validated method for 3-bromoaniline and a proposed starting point for the optimization of a reaction with this compound.
Protocol 1: Micellar Suzuki Coupling of 3-Bromoaniline (Validated)
This protocol is adapted from the work of Yousif et al.[4]
Materials:
-
3-Bromoaniline (1.0 eq)
-
2-Thienylboronic acid (1.2 eq)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
2 wt% Kolliphor EL solution in deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (0.5 mmol, 86 mg), 2-thienylboronic acid (0.6 mmol, 77 mg), Pd(dtbpf)Cl₂ (0.01 mmol, 6.5 mg), and triethylamine (1.0 mmol, 139 µL).
-
Add 2 mL of the 2 wt% aqueous Kolliphor EL solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. For high conversion, a reaction time of 60 minutes is recommended.
-
Upon completion, add approximately 10 mL of ethanol to create a homogeneous mixture and remove the solvents under reduced pressure.
-
The residue can then be purified by flash column chromatography (e.g., SiO₂, CH₂Cl₂/n-hexane 8:2) to afford the pure product, 3-(thiophen-2-yl)aniline.
Protocol 2: Proposed Suzuki Coupling of this compound (For Optimization)
This proposed protocol is based on conditions known to be effective for sterically demanding or electron-rich aryl bromides.[5][6]
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 ratio)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 214 mg), phenylboronic acid (1.5 mmol, 183 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 424 mg).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS over 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the target product, 3-isopropylamino-1,1'-biphenyl.
Conclusion and Practical Recommendations
The choice between 3-bromoaniline and this compound in a Suzuki coupling strategy is a trade-off between reactivity and substrate properties.
-
3-Bromoaniline is the more reactive partner due to its less electron-rich nature and lack of steric hindrance. It is an excellent choice when high yields are desired under milder conditions. However, the presence of the primary amine's N-H bonds may lead to side reactions or require a subsequent protection/alkylation step if an N-substituted product is the final target.
-
This compound offers the advantage of having the N-alkyl group already installed. However, its increased electron density and steric profile present a greater challenge for the Suzuki coupling. Success with this substrate will likely necessitate more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands like SPhos, and more forcing reaction conditions (higher temperatures, longer times).
For drug development professionals, if the N-isopropyl group is a required feature of the final molecule, attempting the coupling with this compound directly is a valid strategy, but researchers should be prepared to screen various advanced catalyst systems. Alternatively, a more conservative and often higher-yielding approach would be to couple the more reactive 3-bromoaniline first, followed by a late-stage N-alkylation.
References
-
Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Yousif, D., Tombolato, S., Ould Maina, E., Po, R., Biagini, P., Papagni, A., & Vaghi, L. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. Available at: [Link]
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 29184-29188. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
- Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective. In Topics in Organometallic Chemistry (Vol. 14, pp. 85-108). Springer.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]<4176::AID-ANIE4176>3.0.CO;2-U
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
ACS Nanoscience Au. (2023). Sterically Selective [3 + 3] Cycloaromatization in the On-Surface Synthesis of Nanographenes. Available at: [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11147. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]
-
National Institutes of Health. (2018). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. Available at: [Link]
-
University of Strathclyde. (2020). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Available at: [Link]
-
National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for N-Isopropyl-3-bromoaniline
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as N-Isopropyl-3-bromoaniline, an important intermediate in organic synthesis, ensuring the reliability and accuracy of its quantification is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in established scientific principles and regulatory expectations. We will explore the rationale behind method selection, delve into detailed experimental protocols, and present a framework for robust validation, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7]
The Analytical Challenge: this compound
This compound is an aromatic amine, a class of compounds often utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs). Its structure, featuring a bromine substituent and an isopropyl group on the amine, presents specific analytical considerations. A robust analytical method must be able to selectively identify and quantify this compound in the presence of potential impurities, starting materials, and degradation products.
Method Selection: A Comparative Overview
The two most suitable analytical techniques for the routine analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on the specific analytical objective.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Well-suited for purity and assay determination of this compound.[8][9][10][11] | Suitable for volatile and thermally stable compounds. Can be used for this compound, particularly with a mass spectrometry (MS) detector for impurity identification.[8][12][13] |
| Detection | UV-Vis is the most common and cost-effective detector for aromatic amines.[8][11][14] | Flame Ionization Detector (FID) provides good sensitivity for organic compounds. Mass Spectrometry (MS) offers high specificity and structural information.[8][12][13] |
| Advantages | High precision and accuracy, robust, and widely available in pharmaceutical laboratories.[15][16] | High separation efficiency and sensitivity, especially when coupled with MS. |
| Disadvantages | Requires the analyte to have a chromophore for UV detection. | The compound must be volatile and thermally stable. |
For the purpose of this guide, we will focus on the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, as it represents the most common and robust approach for quality control in a pharmaceutical setting.
The Validation Workflow: A Visual Guide
The process of analytical method validation follows a structured workflow to ensure the method is fit for its intended purpose.
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A Comparative Guide to the Biological Activity of N-Isopropyl-3-bromoaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Anilines
Aniline and its derivatives are fundamental scaffolds in the synthesis of a vast array of industrial chemicals and pharmaceutical agents. The strategic placement of various functional groups on the aniline ring can profoundly influence the molecule's physicochemical properties and biological activity, leading to compounds with antimicrobial, anticancer, and enzyme inhibitory effects. The N-Isopropyl-3-bromoaniline core, in particular, combines the lipophilic and steric bulk of an isopropyl group with the electron-withdrawing and hydrogen-bonding capabilities of a bromine atom. This unique combination suggests a high potential for targeted biological interactions. While direct and extensive research on this compound derivatives is nascent, this guide synthesizes findings from structurally related compounds to build a predictive framework for their biological activities and to propose robust experimental avenues for their evaluation.
Unraveling the Mechanism: How Substituents Drive Biological Activity
The biological activity of aniline derivatives is intrinsically linked to their chemical structure. The N-isopropyl group can influence receptor binding and metabolic stability, while the bromine atom at the meta-position can engage in halogen bonding and alter the electronic landscape of the aromatic ring. These features are critical in determining the compound's interaction with biological targets. For instance, in related phenylisopropylamines, ring substitutions have been shown to dramatically alter psychotomimetic and hyperthermic potencies, highlighting the sensitivity of biological systems to the substitution pattern.
Diagram: Postulated Signaling Pathway Inhibition
Caption: Postulated mechanism of anticancer activity.
A Comparative Analysis of Potential Biological Activities
Based on structure-activity relationships (SAR) observed in analogous compound series, this compound derivatives are predicted to exhibit a range of biological activities. This section compares these potential activities and provides supporting data from related molecules.
Antimicrobial Activity
The presence of both a halogen and a lipophilic alkyl group on the aniline scaffold is a known strategy for enhancing antimicrobial efficacy. Studies on other halogenated aniline derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The isopropyl group is expected to enhance membrane permeability, a crucial factor for antibacterial action.
Table 1: Comparative Antimicrobial Activity of Structurally Related Aniline Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Halogenated Pyrazoles | S. aureus | >10 | [1] |
| Halogenated Pyrazoles | C. albicans | >10 | [1] |
| Levofloxacin Derivatives | Gram-positive bacteria | Inhibition Zone (mm) at 100 mg/mL | [2] |
| Levofloxacin Derivatives | Gram-negative bacteria | Inhibition Zone (mm) at 100 mg/mL | [2] |
Note: Data for this compound derivatives is not yet available and is presented here as a template for future studies.
Anticancer Activity
The inhibition of protein kinases is a key mechanism for many anticancer drugs. The N-phenyl group is a common feature in kinase inhibitors, and the specific substitution pattern on this ring can dictate target selectivity and potency. For instance, pyrrolo-quinoline derivatives have shown potent inhibition of PI3-kinase related kinases (PIKKs), with IC50 values in the low micromolar range. The this compound scaffold could potentially be adapted to target specific kinase binding sites.
Table 2: Comparative Cytotoxicity of Structurally Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo-quinoline lactones | ATM Kinase | 0.6 | [3] |
| Pyrrolo-quinoline lactones | mTOR Kinase | 0.5 | [3] |
| 9-Aminoacridine derivatives | PC3 | 27.31 | [4] |
| Pyridine derivatives | SW1116 | 15.71 | [5] |
Note: This table illustrates the type of data that should be generated for this compound derivatives to facilitate comparison.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of novel this compound derivatives, standardized and validated experimental protocols are essential. The following section details key assays for screening antimicrobial and anticancer properties.
Antimicrobial Susceptibility Testing
Workflow: Agar Well Diffusion Assay
Caption: Workflow for antimicrobial susceptibility testing.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar for fungal strains.[2]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates to create a lawn.
-
Well Creation: Aseptically create uniform wells in the agar.
-
Compound Application: Add a defined concentration (e.g., 100 mg/mL) of the this compound derivative dissolved in a suitable solvent (e.g., DMSO) to each well.[2] Include a solvent control and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.[2]
-
Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Cytotoxicity Assessment (MTT Assay)
Workflow: MTT Assay for Cell Viability
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., PC3 for prostate cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 hours.[4] Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each derivative.
Conclusion and Future Directions
While the direct biological evaluation of this compound derivatives is an emerging field, the analysis of structurally related compounds provides a strong rationale for their investigation as potential antimicrobial and anticancer agents. The presence of the N-isopropyl and 3-bromo substituents offers a unique combination of properties that can be exploited for the rational design of novel therapeutics.
Future research should focus on the synthesis of a diverse library of this compound derivatives with systematic modifications to the core structure. Comprehensive screening of these compounds using the standardized protocols outlined in this guide will be crucial for establishing their biological activity profiles and elucidating structure-activity relationships. Furthermore, mechanistic studies to identify the specific molecular targets of the most active compounds will be essential for their further development as clinical candidates. This guide serves as a critical starting point for researchers poised to explore the therapeutic potential of this promising class of molecules.
References
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Kareem, A.F., et al. (2024). Synthesis and Study Antimicrobial/Antioxidant of Some New Derivatives Derived from Drug Levofloxacin. Advanced Journal of Chemistry, Section A, 7(6), 677-686. [Link]
-
Nichols, D.E., et al. (1977). Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. Journal of Medicinal Chemistry, 20(2), 278-281. [Link]
-
El-Gendy, M.A., et al. (2010). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. E-Journal of Chemistry, 7(S1), S363-S372. [Link]
-
Peng, H., et al. (2002). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry, 10(1), 167-174. [Link]
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Singh, U.P., & Bhat, H.R. (2013). Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives. International Journal of PharmTech Research, 5(3), 1138-1145. [Link]
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Gouda, M.A., et al. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 19(12), 20954-20967. [Link]
-
Al-Hourani, B.J., et al. (2021). Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. Journal of Pharmaceutical Research International, 33(47A), 241-251. [Link]
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El-Naggar, M., et al. (2022). Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules. Frontiers in Chemistry, 10, 1085903. [Link]
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Granchi, C., et al. (2020). 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. Cancers, 12(11), 3144. [Link]
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Sancineto, L., et al. (2016). Structure-Activity Relationship Study of N(6)-Benzoyladenine-Type BRD4 Inhibitors and Their Effects on Cell Differentiation and TNF-α Production. Chemical & Pharmaceutical Bulletin, 64(9), 1378-1383. [Link]
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Urban, M., et al. (2012). Cytotoxic heterocyclic triterpenoids derived from betulin and betulinic acid. Bioorganic & Medicinal Chemistry, 20(11), 3600-3607. [Link]
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Burgett, A.W.G., et al. (2023). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Marine Drugs, 21(7), 389. [Link]
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Wang, Y., et al. (2018). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. European Journal of Medicinal Chemistry, 150, 655-667. [Link]
-
Harris, G.A., et al. (2022). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Hernández-García, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(2), 282. [Link]
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A Spectroscopic Guide to the Isomers of N-Isopropyl-bromoaniline: A Comparative Analysis for Researchers
In the landscape of pharmaceutical research and organic synthesis, the precise identification of molecular structure is paramount. Isomeric ambiguity can lead to significant deviations in biological activity and chemical reactivity. This guide offers a detailed spectroscopic comparison of the ortho-, meta-, and para-isomers of N-Isopropyl-bromoaniline (N-Isopropyl-2-bromoaniline, N-Isopropyl-3-bromoaniline, and N-Isopropyl-4-bromoaniline). As a Senior Application Scientist, this document is structured to provide not only the spectral data but also the underlying principles that govern the observed differences, empowering researchers to confidently distinguish between these closely related compounds.
The differentiation of these isomers is crucial as the position of the bromine atom on the aniline ring significantly influences the electronic environment and, consequently, the spectroscopic signature of the molecule. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive analytical framework.
The Structural Isomers: A Visual Overview
The three isomers of N-Isopropyl-bromoaniline are distinguished by the position of the bromine atom on the aromatic ring relative to the N-isopropylamino group.
Caption: Molecular structures of the three isomers of N-Isopropyl-bromoaniline.
¹H NMR Spectroscopy: A Tale of Shifting Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the substitution pattern on an aromatic ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the substituents. The N-isopropyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The interplay of these effects results in distinct spectra for each isomer.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton | N-Isopropyl-2-bromoaniline | This compound | N-Isopropyl-4-bromoaniline |
| N-H | ~3.7 ppm (broad s) | ~3.6 ppm (broad s) | ~3.6 ppm (broad s) |
| CH (isopropyl) | ~3.7 ppm (septet) | ~3.6 ppm (septet) | ~3.6 ppm (septet) |
| CH₃ (isopropyl) | ~1.2 ppm (d) | ~1.2 ppm (d) | ~1.2 ppm (d) |
| Aromatic H | H-3: ~6.7 ppm (dd)H-4: ~7.2 ppm (td)H-5: ~6.6 ppm (td)H-6: ~7.4 ppm (dd) | H-2: ~6.8 ppm (t)H-4: ~6.6 ppm (ddd)H-5: ~7.0 ppm (t)H-6: ~6.7 ppm (ddd) | H-2, H-6: ~6.6 ppm (d)H-3, H-5: ~7.2 ppm (d) |
Causality Behind the Shifts:
-
N-Isopropyl-2-bromoaniline (ortho-isomer): The proximity of the bulky bromine atom to the N-isopropylamino group will likely cause some steric hindrance, potentially affecting the conformation of the amino group and influencing the chemical shifts of the nearby protons. The aromatic region will display a complex pattern with four distinct signals due to the lack of symmetry.
-
This compound (meta-isomer): This isomer will also show four distinct aromatic signals. The proton at C-2, situated between the two substituents, is expected to be the most shielded.
-
N-Isopropyl-4-bromoaniline (para-isomer): Due to the symmetry of this molecule, the aromatic region will be the simplest, showing two doublets corresponding to the chemically equivalent protons at C-2/C-6 and C-3/C-5.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | N-Isopropyl-2-bromoaniline | This compound | N-Isopropyl-4-bromoaniline |
| C-1 (C-N) | ~145 ppm | ~148 ppm | ~146 ppm |
| C-2 | ~110 ppm (C-Br) | ~115 ppm | ~118 ppm |
| C-3 | ~129 ppm | ~123 ppm (C-Br) | ~132 ppm |
| C-4 | ~123 ppm | ~130 ppm | ~112 ppm (C-Br) |
| C-5 | ~128 ppm | ~120 ppm | ~132 ppm |
| C-6 | ~117 ppm | ~111 ppm | ~118 ppm |
| CH (isopropyl) | ~45 ppm | ~45 ppm | ~45 ppm |
| CH₃ (isopropyl) | ~23 ppm | ~23 ppm | ~23 ppm |
Interpretation of ¹³C Chemical Shifts:
-
The carbon atom directly attached to the electronegative bromine atom (C-Br) will be significantly deshielded, resulting in a downfield chemical shift. The position of this signal is a key diagnostic feature for each isomer.
-
The carbon atom attached to the nitrogen (C-N) will also be deshielded.
-
The symmetry of the para-isomer will result in fewer signals in the ¹³C NMR spectrum compared to the ortho- and meta-isomers.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes for N-Isopropyl-bromoaniline isomers are the N-H stretch, C-H stretches (aromatic and aliphatic), C-N stretch, and the C-Br stretch.
Table 3: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3350 - 3450 (secondary amine) |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 2970 |
| C=C (aromatic) | Stretch | 1500 - 1600 |
| C-N | Stretch | 1250 - 1350 |
| C-Br | Stretch | 500 - 600 |
| Aromatic C-H Bending | Out-of-plane | 700 - 900 (substitution pattern dependent) |
The out-of-plane C-H bending vibrations in the fingerprint region (700-900 cm⁻¹) are particularly useful for distinguishing between the isomers based on their substitution patterns.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the N-Isopropyl-bromoaniline isomers, the molecular ion peak (M⁺) will be observed at m/z 213 and 215 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
The primary fragmentation pathway is expected to be the loss of a methyl group from the isopropyl moiety (M⁺ - 15) to form a stable secondary carbocation. Another significant fragmentation would be the loss of the entire isopropyl group.
Caption: Expected primary fragmentation pathways for N-Isopropyl-bromoaniline isomers.
While the major fragments will be common to all three isomers, the relative intensities of the fragment ions may show subtle differences due to the influence of the bromine position on bond stabilities.
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific inquiry. The following are detailed, self-validating protocols for the spectroscopic analysis of N-Isopropyl-bromoaniline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the N-Isopropyl-bromoaniline isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Use a spectral width of approximately 16 ppm.
-
Set the relaxation delay to at least 5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required (typically 1024 or more).
-
Use a spectral width of approximately 250 ppm.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the various functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300.
-
Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern.
Caption: A logical workflow for the spectroscopic analysis of N-Isopropyl-bromoaniline isomers.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification of N-Isopropyl-bromoaniline isomers. By carefully analyzing the chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, researchers can confidently determine the substitution pattern on the aniline ring. This guide provides a foundational framework for this analysis, grounded in the fundamental principles of spectroscopy and organic chemistry.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. National Center for Biotechnology Information. [Link]
A Comparative Guide to the Structural Confirmation of N-Isopropyl-3-bromoaniline Derivatives
This guide provides an in-depth technical comparison of analytical methodologies for the structural confirmation of N-Isopropyl-3-bromoaniline and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Significance of N-Alkyl Bromoanilines
N-alkylated bromoanilines are a critical class of intermediates in the synthesis of pharmaceuticals and fine chemicals. The precise substitution pattern on the aniline ring and the nature of the N-alkyl group are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, unambiguous structural confirmation is a non-negotiable aspect of quality control and regulatory compliance. This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to achieve confident structural assignment of this compound.
The Analytical Triad: A Multi-faceted Approach to Structural Confirmation
No single analytical technique provides a complete structural picture. A cohesive understanding is built by integrating the complementary data from NMR, IR, and MS. Each technique probes different aspects of the molecule's constitution, and their combined application provides a rigorous cross-validation of the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Based on the analysis of similar compounds, such as 3-isopropylaniline, the following proton signals are anticipated for this compound.
-
Isopropyl Group:
-
A septet for the methine proton (-CH) is expected, resulting from coupling to the six equivalent methyl protons. This signal will be shifted downfield due to the deshielding effect of the adjacent nitrogen atom.
-
A doublet for the two equivalent methyl groups (-CH₃) will be observed, arising from coupling to the single methine proton.
-
-
Aromatic Protons:
-
The bromine and N-isopropylamino substituents will influence the chemical shifts of the aromatic protons. Due to the meta substitution pattern, a complex splitting pattern is expected. We can predict the relative positions based on the electronic effects of the substituents. The proton between the two electron-withdrawing (by induction) and donating (by resonance) groups is expected to be the most upfield.
-
-
Amine Proton:
-
A broad singlet for the N-H proton is expected. The chemical shift of this proton is highly dependent on solvent and concentration.
-
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
-
Isopropyl Group: Two signals are expected: one for the methine carbon and one for the two equivalent methyl carbons.
-
Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of aromatic carbons typically range from 110-150 ppm.[1][2][3]
Table 1: Predicted and Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)
| Assignment | Predicted for this compound | Reported for 3-Isopropylaniline[4] | Reported for 4-Bromoaniline[5] |
| ¹H NMR | |||
| Isopropyl -CH | ~3.6 (septet) | 2.78 (septet) | - |
| Isopropyl -CH₃ | ~1.2 (doublet) | 1.21 (doublet) | - |
| Aromatic-H | 6.5 - 7.2 (multiplet) | 6.46-7.06 (multiplet) | 6.59 (d), 7.26 (d) |
| NH | Variable (broad singlet) | 3.54 (broad singlet) | 3.69 (s) |
| ¹³C NMR | |||
| Isopropyl -CH | ~45 | - | - |
| Isopropyl -CH₃ | ~23 | - | - |
| Aromatic C-Br | ~123 | - | 110.22 |
| Aromatic C-N | ~148 | - | 145.41 |
| Other Aromatic C | 115 - 130 | - | 116.72, 132.02 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes to observe are:
-
N-H Stretch: As a secondary amine, a single, sharp absorption band is expected in the region of 3300-3500 cm⁻¹. This distinguishes it from primary amines which show two bands in this region.
-
C-N Stretch: Aromatic amines typically exhibit a C-N stretching vibration in the 1250-1335 cm⁻¹ region.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
-
Aromatic C=C Bending: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic Amine | C-N Stretch | 1250 - 1335 |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C Bend | 1450 - 1600 | |
| Alkyl Halide | C-Br Stretch | 500 - 600 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be seen, with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The presence of a single nitrogen atom will result in an odd nominal molecular weight.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[6][7] For this compound, this would involve the loss of a methyl radical (•CH₃) from the isopropyl group, resulting in a prominent fragment ion.
-
Loss of the Isopropyl Group: Cleavage of the N-C bond can lead to the loss of the entire isopropyl group.
-
Loss of Bromine: Cleavage of the C-Br bond will result in a fragment corresponding to the N-isopropylaniline cation.
-
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description | Predicted m/z |
| [C₉H₁₂BrN]⁺ | Molecular Ion | 213/215 |
| [C₈H₉BrN]⁺ | Loss of •CH₃ | 198/200 |
| [C₆H₆N]⁺ | Loss of Br and C₃H₆ | 92 |
| [C₆H₆BrN]⁺ | Loss of C₃H₆ | 171/173 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-alkylanilines is through reductive amination or direct N-alkylation. A plausible synthetic route involves the reaction of 3-bromoaniline with acetone in the presence of a reducing agent like sodium borohydride.[8]
Step-by-step Protocol:
-
To a solution of 3-bromoaniline (1 equivalent) in methanol, add acetone (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
IR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the liquid sample between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a GC-MS system.
-
Data Acquisition: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.
Visualization of the Analytical Workflow
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
References
- New Journal of Chemistry Supporting Information. (n.d.).
-
3-Bromoaniline | C6H6BrN | CID 11562 - PubChem. (n.d.). Retrieved from [Link]
-
N-Isopropylaniline | C9H13N | CID 13032 - PubChem. (n.d.). Retrieved from [Link]
-
Benzenamine, 3-bromo- - NIST. (n.d.). Retrieved from [Link]
-
13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
a guide to 13c nmr chemical shift values. (n.d.). Retrieved from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
-
Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC. (n.d.). Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
Multi-Step Bromoaniline Synthesis Guide | PDF | Amine | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (n.d.). Retrieved from [Link]
-
6.2: Fragmentation - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds - YouTube. (2018, September 20). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. (n.d.). Retrieved from [Link]
-
Synthesis and NMR-spectral characterization of N,N-dialkyl-3-nitroanilines, N,N-dialkyl-1,3-benzenediamines and their acyl derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
3-Bromo-5-isopropylaniline | C9H12BrN | CID 13900151 - PubChem. (n.d.). Retrieved from [Link]
-
Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate. (n.d.). Retrieved from [Link]
Sources
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- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863) [hmdb.ca]
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A Comparative Guide to the Applications of N-Isopropyl-3-bromoaniline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of N-Isopropyl-3-bromoaniline
This compound (CAS No. 126086-72-4) is a disubstituted aniline derivative that has garnered interest in medicinal chemistry and materials science.[1] Its structure is characterized by a bromine atom at the meta-position relative to the amino group, and an isopropyl substituent on the nitrogen atom. This specific arrangement of functional groups offers a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of complex molecular architectures.
The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The N-isopropyl group, on the other hand, introduces steric bulk which can influence the regioselectivity of subsequent reactions and modulate the physicochemical properties of the final products, such as solubility and crystal packing.[2] This guide will delve into the practical applications of this reagent, with a focus on its role in the synthesis of bioactive molecules.
Comparative Analysis: this compound vs. Alternative Building Blocks
The utility of a synthetic building block is best understood in the context of its alternatives. Here, we compare the performance of this compound to simpler bromoanilines in key synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Modern Synthesis
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The performance of bromoanilines in this reaction is dependent on the position of the bromine atom. While 4-bromoaniline often provides high yields in short reaction times, 3-bromoaniline can also be an effective coupling partner, sometimes requiring longer reaction times to achieve comparable yields.[3]
The presence of the N-isopropyl group on this compound can influence the reaction in several ways. The steric hindrance from the bulky isopropyl group may impact the rate of oxidative addition to the palladium catalyst.[2] However, this steric bulk can also play a beneficial role in preventing undesired side reactions and influencing the conformation of the resulting biaryl products.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a go-to method for the formation of C-N bonds. The choice of ligand and base is crucial for the successful amination of aryl bromides.[4] For sterically hindered anilines, such as this compound, the use of bulky phosphine ligands like XPhos or SPhos is often beneficial. The steric hindrance of the N-isopropyl group can influence the rate of reductive elimination, the final step in the catalytic cycle.[1]
Comparative Performance Data:
While direct, head-to-head comparative studies for this compound against other N-alkylated 3-bromoanilines are not extensively published, we can infer performance from studies on related systems. For instance, in a comparative study of bromoaniline isomers in a micellar Suzuki-Miyaura cross-coupling with 2-thienylboronic acid, 3-bromoaniline demonstrated the ability to achieve a high yield, albeit with a longer reaction time compared to the para-isomer.[3]
| Aniline Derivative | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline | 15 | 86 |
| 3-Bromoaniline | 15 | 64 |
| 3-Bromoaniline | 60 | 96 |
| 4-Bromoaniline | 15 | 91 |
| Table 1: Comparative yields of the micellar Suzuki-Miyaura cross-coupling reaction between bromoaniline isomers and 2-thienylboronic acid.[3] |
This data underscores that while the meta-position of the bromine in 3-bromoaniline may lead to slower initial reaction rates, excellent yields are attainable with optimization. The introduction of an N-isopropyl group would further modulate this reactivity profile, a factor researchers should consider in their experimental design.
Applications in the Synthesis of Bioactive Molecules
The true value of a building block is demonstrated through its successful incorporation into biologically active molecules. While explicit examples in peer-reviewed literature starting from this compound are emerging, its potential is evident from its structural similarity to intermediates used in the synthesis of kinase inhibitors and other pharmaceuticals.
Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[5] The general structure of many kinase inhibitors involves a heterocyclic core that mimics the adenine ring of ATP, often decorated with various substituents to achieve potency and selectivity. Substituted anilines are frequently used as starting materials for the construction of these heterocyclic cores.
A patent for the synthesis of tyrosine kinase inhibitors describes intermediates that could be derived from this compound.[6] The synthetic strategies often involve an initial cross-coupling reaction at the bromine position, followed by cyclization to form the core heterocyclic structure. The N-isopropyl group can play a role in orienting the molecule within the kinase active site and enhancing binding affinity.
Synthesis of Substituted Quinolines and Indoles
Quinolines and indoles are privileged heterocyclic scaffolds found in a wide range of pharmaceuticals and natural products.[4][7] Substituted anilines are key precursors in several named reactions for the synthesis of these heterocycles, such as the Friedländer synthesis of quinolines.[8]
This compound can be envisioned as a starting material for the synthesis of novel substituted quinolines and indoles. The bromine atom can be retained for further functionalization or transformed prior to the cyclization step.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key reactions involving bromoanilines, which can be adapted for this compound.
Synthesis of this compound
A common method for the N-alkylation of anilines is through reductive amination or direct alkylation with an alkyl halide. The following is a general protocol for the N-isopropylation of 3-bromoaniline.
Protocol 1: N-Isopropylation of 3-Bromoaniline via Reductive Amination
Workflow for Reductive Amination.
Materials:
-
3-Bromoaniline
-
Acetone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromoaniline (1.0 eq) in methanol, add acetone (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Cross-Coupling
The following protocol is a general procedure for the Suzuki-Miyaura coupling of a bromoaniline with a boronic acid.[3]
Protocol 2: Suzuki-Miyaura Coupling of this compound
Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive bromine handle for cross-coupling reactions and a sterically influential N-isopropyl group allows for the creation of diverse and complex molecular structures. While direct comparisons with other N-alkylated anilines are still an area for further research, the available data on related systems suggests that this compound is a highly capable reagent for the construction of bioactive molecules. The protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers looking to incorporate this promising intermediate into their synthetic strategies.
References
I will now generate a complete "References" section with clickable URLs.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20230065387A1 - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 7. US20040009981A1 - Compositions useful as inhibitors of protein kinases - Google Patents [patents.google.com]
- 8. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
A Comparative Guide to the Synthesis of N-Isopropyl-3-bromoaniline: A Cost-Benefit Analysis for the Modern Laboratory
Introduction: The Value of a Versatile Intermediate
N-Isopropyl-3-bromoaniline is a valuable substituted aniline intermediate, frequently employed in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. The presence of the bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, while the N-isopropyl group modulates the electronic properties and steric environment of the amine. Consequently, the efficient and cost-effective synthesis of this molecule is of significant interest to researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of three common synthetic strategies for preparing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and a rigorous cost-benefit analysis of each route. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic pathway for their specific objectives, whether they prioritize speed, cost, safety, or environmental impact.
Route 1: Reductive Amination of 3-Bromoaniline with Acetone
Reductive amination is a cornerstone of modern amine synthesis, valued for its efficiency and relatively green credentials. This "one-pot" method involves the initial formation of an imine intermediate from the reaction of a primary amine (3-bromoaniline) with a ketone (acetone), which is then reduced in situ to the desired secondary amine.[1] This approach elegantly avoids the use of highly reactive and potentially genotoxic alkylating agents.[2]
Causality and Experimental Rationale
The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the C=N bond of the imine intermediate faster than the C=O bond of the starting ketone.[3] Sodium borohydride (NaBH₄) is a cost-effective and widely used reagent for this purpose.[4][5] The reaction is typically run in a protic solvent like methanol or ethanol, which facilitates both imine formation and the hydride reduction step. Mildly acidic conditions can catalyze imine formation, but care must be taken as strong acid will protonate the starting amine, rendering it non-nucleophilic.[3]
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-bromoaniline (10.0 g, 58.1 mmol, 1.0 equiv.) and methanol (100 mL). Stir the mixture at room temperature until the aniline is fully dissolved.
-
Imine Formation: Add acetone (6.4 mL, 87.2 mmol, 1.5 equiv.) to the solution. Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (3.30 g, 87.2 mmol, 1.5 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours or until TLC analysis indicates complete consumption of the imine intermediate.
-
Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Visualization: Reductive Amination Workflow
Caption: Workflow for Reductive Amination Synthesis.
Route 2: Direct N-Alkylation with Isopropyl Bromide
Direct N-alkylation is a classical and straightforward approach for forming C-N bonds via a nucleophilic substitution (Sₙ2) reaction. In this route, the lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the electrophilic carbon of isopropyl bromide.
Causality and Experimental Rationale
While conceptually simple, this method is often plagued by a critical selectivity issue: over-alkylation.[3] The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces the undesired tertiary amine, N,N-diisopropyl-3-bromoaniline. To mitigate this, reaction conditions must be carefully controlled. Using the amine as the limiting reagent and a slight excess of the alkyl halide can favor mono-alkylation. The reaction also generates hydrobromic acid (HBr) as a byproduct, which protonates the starting amine, shutting down the reaction. Therefore, a base (e.g., potassium carbonate, K₂CO₃) is required to neutralize the acid and regenerate the free amine nucleophile.
Experimental Protocol: Direct N-Alkylation
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline (10.0 g, 58.1 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃) (12.0 g, 87.2 mmol, 1.5 equiv.), and acetonitrile (100 mL).
-
Reagent Addition: Add isopropyl bromide (6.5 mL, 69.7 mmol, 1.2 equiv.) to the stirred suspension.
-
Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction's progress by TLC, observing the consumption of 3-bromoaniline.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product will likely be a mixture of mono- and di-alkylated products and will require careful purification by flash column chromatography.
Visualization: Direct N-Alkylation Workflow
Caption: Workflow for Direct N-Alkylation Synthesis.
Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forges C-N bonds with remarkable efficiency and scope.[6] While the previous routes start with 3-bromoaniline, a robust Buchwald-Hartwig strategy would involve coupling a di-halogenated arene with the desired amine. Here, we consider the reaction between 1,3-dibromobenzene and isopropylamine. This route offers high selectivity for the mono-aminated product by carefully controlling stoichiometry.
Causality and Experimental Rationale
The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[7] Key steps include oxidative addition of the Pd(0) catalyst into the aryl-bromide bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[8] Bulky, electron-rich dialkylbiaryl phosphine ligands, such as BrettPhos, are often required for high yields, especially with less reactive aryl bromides.[9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (92 mg, 0.10 mmol, 2 mol% Pd), BrettPhos (107 mg, 0.20 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (673 mg, 7.0 mmol, 1.4 equiv.).
-
Reagent Addition: Add 1,3-dibromobenzene (1.18 g, 5.0 mmol, 1.0 equiv.) and anhydrous toluene (20 mL) to the tube.
-
Amine Addition: Finally, add isopropylamine (0.51 mL, 6.0 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C for 12-24 hours with vigorous stirring. Monitor by GC-MS or TLC for the disappearance of 1,3-dibromobenzene.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with diethyl ether (30 mL) and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the target product.
Visualization: Buchwald-Hartwig Catalytic Cycle
Sources
- 1. Benzenamine, 3-bromo- [webbook.nist.gov]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ‘Green’ Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency | NC State News [news.ncsu.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Isopropyl-3-bromoaniline
This document provides a detailed, safety-first protocol for the proper disposal of N-Isopropyl-3-bromoaniline. As a halogenated aromatic amine, this compound presents significant toxicological and environmental hazards that necessitate a rigorous and compliant waste management strategy. This guide is intended for laboratory professionals engaged in research and development who handle this or structurally similar chemicals. The procedures outlined herein are designed to ensure personnel safety, maintain regulatory compliance, and protect the environment.
Immediate Safety Profile & Hazard Identification
Understanding the inherent risks of this compound is fundamental to its safe handling and disposal. While specific data for this exact compound is limited, its hazard profile is primarily dictated by the bromoaniline functional group. Based on data from closely related analogues like 3- and 4-bromoaniline, the compound must be treated with extreme care.
The primary hazards include high acute toxicity via oral, dermal, and inhalation routes, the potential for target organ damage with repeated exposure, and severe ecotoxicity.[1][2] Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, causing cyanosis (a blueish discoloration of the skin and lips).[1][3] The onset of these symptoms may be delayed for several hours post-exposure.[1][3]
Table 1: Hazard Profile based on Bromoaniline Analogues
| Identifier/Classification | Data & Description | Source(s) |
|---|---|---|
| Chemical Name | This compound | - |
| CAS Number | 126086-72-4 | [4] |
| Molecular Formula | C₉H₁₂BrN | - |
| GHS Pictograms | Skull and Crossbones, Health Hazard, Environment | [1] |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H302: Harmful if swallowed.H311 + H331: Toxic in contact with skin or if inhaled.H373: May cause damage to organs (blood) through prolonged or repeated exposure.H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3][5][6] | [3][5][6] |
| Hazardous Decomposition | Decomposes upon heating or combustion, producing toxic and corrosive fumes including hydrogen bromide and nitrogen oxides.[3] |[3] |
Regulatory Imperative: Why This Protocol is Essential
The disposal of this compound is governed by stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Due to its toxic properties (a characteristic of hazardous waste) and its nature as a halogenated organic compound, this compound must be managed as hazardous waste.[7][8][9] Disposing of this chemical down the drain or in regular trash is a serious regulatory violation and poses a direct threat to aquatic ecosystems.[1][10]
Core Disposal Workflow: A Step-by-Step Protocol
This section provides the standard operating procedure for the collection and disposal of this compound waste. The fundamental principle is waste segregation: never mix this waste stream with other chemical wastes unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department. [1]
Step 1: Waste Identification and Segregation
-
Establish a Designated Waste Container: Before beginning any experiment that will generate this waste, procure a dedicated hazardous waste container from your EHS department. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a screw-top cap to prevent leaks and evaporation.
-
Characterize the Waste: This waste stream includes not only the pure or surplus chemical but also any materials significantly contaminated with it.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinsates containing this compound.
-
Solid Waste: Contaminated personal protective equipment (PPE) like gloves, disposable lab coats, bench paper, and any contaminated lab materials (e.g., weighing boats, pipette tips, silica gel).
-
Step 2: Containerization and Labeling
-
Liquid Waste Collection:
-
Carefully transfer liquid waste into your designated, compatible container using a funnel.
-
Keep the container closed at all times, except when adding waste. This is a key regulatory requirement and minimizes the release of harmful vapors.
-
-
Solid Waste Collection:
-
Collect grossly contaminated solids (e.g., spill cleanup materials, used chromatography columns) in a separate, clearly labeled, sealable container or a heavy-duty plastic bag designated for solid hazardous waste.
-
-
Labeling (Critical Step):
-
Immediately label the container with the words "HAZARDOUS WASTE ".
-
List the full chemical name: "This compound ".
-
Indicate the approximate concentration or percentage of the chemical if it is in a mixture. List all components.
-
Clearly mark the associated hazards: "TOXIC ", "ENVIRONMENTAL HAZARD ".
-
Add the date when the first drop of waste was added to the container.
-
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation, under the direct control of the laboratory personnel. This designated SAA must be a secondary containment bin to capture any potential leaks from the primary container.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from the incompatible materials listed in Table 1 (especially acids).[11][12] Ensure it is segregated from other waste streams to prevent dangerous reactions.
Step 4: Final Disposal
-
Do Not Treat the Waste: Laboratory personnel should not attempt to neutralize or treat this waste. The final disposal method, typically high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like HBr, must be performed by a licensed professional waste disposal service.[2]
-
Arrange for Pickup: Once the waste container is full (or after a set accumulation time as per your institution's policy), contact your EHS department to arrange for its removal. Follow all internal procedures for waste transfer and documentation.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, don two pairs of nitrile gloves, a lab coat, and chemical splash goggles. For larger spills, a respirator with an appropriate cartridge may be necessary.[12][13]
-
Contain the Spill: Prevent the spill from spreading or entering any drains.[1] Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[13]
-
Collect the Waste: Carefully sweep or scoop the absorbent material into a designated container for hazardous solid waste.[3][6] Do not generate dust.[1]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous solid waste.
-
Label and Dispose: Seal and label the spill cleanup waste container as described in Step 2 and manage it for disposal.
Caption: Workflow for the safe disposal of this compound.
Emergency Exposure Procedures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or doctor immediately.[1]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin with plenty of soap and water. Call a poison center or doctor if you feel unwell.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][5]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this or a related bromoaniline to the medical personnel.[5]
References
-
Material Safety Data Sheet for 4-BROMO ANILINE. (N.D.). Techno PharmChem.[Link]
-
International Chemical Safety Cards (ICSC) for 4-BROMOANILINE. (2021). Inchem.org.[Link]
-
Material Safety Data Sheet for p-Bromoaniline. (N.D.). Cole-Parmer.[Link]
-
EPA Hazardous Waste Codes. (N.D.). U.S. Environmental Protection Agency.[Link]
-
Hazardous Substance Fact Sheet for Aniline. (N.D.). New Jersey Department of Health.[Link]
-
Testing Consent Orders on Aniline and Seven Substituted Anilines. (1988). U.S. Environmental Protection Agency.[Link]
-
Hazardous Waste Listings. (N.D.). U.S. Environmental Protection Agency.[Link]
-
EPA Hazardous Waste Codes. (N.D.). University of Maryland Environmental Safety, Sustainability and Risk.[Link]
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. ICSC 1226 - 4-BROMOANILINE [inchem.org]
- 4. 126086-72-4|this compound|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. wku.edu [wku.edu]
- 8. epa.gov [epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. aksci.com [aksci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. technopharmchem.com [technopharmchem.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
